molecular formula C8H9ClN2O B12467034 (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

Cat. No.: B12467034
M. Wt: 184.62 g/mol
InChI Key: UNNAUDMHIBLSKB-UHFFFAOYSA-N
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Description

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a specialized chemical reagent designed for advanced medicinal chemistry and drug discovery applications. This compound features a pyrazole heterocycle, a scaffold of paramount importance in pharmaceutical development, as over 85% of all FDA-approved drugs contain heterocyclic structures that are critical for optimizing physical characteristics and biological activity . The reactive acyl chloride group makes this molecule a versatile building block for the synthesis of novel amides and esters, enabling researchers to efficiently generate complex libraries of compounds for biological screening. Pyrazole-containing molecules are frequently explored as targeted therapies in oncology, with many derivatives playing vital roles in pharmaceutical compounds that target specific genes, enzymes, and receptors in cancer cells . Furthermore, structurally similar pyrazole derivatives have documented activity in neurodegenerative disease research, including investigations into Alzheimer's and Parkinson's disease pathways, highlighting the broad utility of this chemical class . The 1,5-dimethylpyrazole moiety positions this reagent as a key intermediate for developing small-molecule inhibitors and modulators, particularly for targeting protein kinases and other enzyme classes dysregulated in disease states. As a fundamental building block in heterocyclic chemistry, it provides researchers a critical starting point for constructing sophisticated molecules with potential applications in treating malignancies, viral infections, and chronic conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

InChI

InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-10-11(6)2/h3-5H,1-2H3

InChI Key

UNNAUDMHIBLSKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)Cl

Origin of Product

United States
Foundational & Exploratory

physicochemical properties of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride. This compound is a reactive intermediate of significant interest to researchers in medicinal chemistry and materials science, primarily serving as a building block for the introduction of the (1,5-dimethylpyrazol-4-yl)propenoyl moiety. Due to the limited availability of direct experimental data on the title compound, this guide synthesizes information from its precursor, (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, and established principles of acyl chloride chemistry. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, field-proven insights into its handling and application.

Introduction and Structural Elucidation

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride belongs to the class of acyl chlorides, which are highly reactive derivatives of carboxylic acids. The presence of the α,β-unsaturated system and the pyrazole heterocycle makes it a versatile reagent for organic synthesis. The pyrazole moiety is a common scaffold in many pharmaceutically active compounds, exhibiting a wide range of biological activities. The acryloyl chloride functionality allows for facile conjugation to various nucleophiles, such as amines and alcohols, to generate a diverse library of derivatives.

Molecular Structure

The molecular structure consists of a 1,5-dimethylpyrazole ring substituted at the 4-position with a prop-2-enoyl chloride group in the (E)-configuration.

Figure 1: 2D structure of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride.

Molecular Formula and Weight
  • Molecular Formula: C₈H₉ClN₂O

  • Calculated Molecular Weight: 184.62 g/mol

Physicochemical Properties

Property(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (Predicted/Inferred)
CAS Number 689251-96-5Not available
Molecular Formula C₈H₁₀N₂O₂C₈H₉ClN₂O
Molecular Weight 166.18 g/mol 184.62 g/mol
Physical State SolidLikely a solid or high-boiling liquid at room temperature
Melting Point Not reported, but expected to be a solidExpected to be lower than the corresponding carboxylic acid
Boiling Point Not applicableHigh, with probable decomposition at elevated temperatures
Solubility Sparingly soluble in water, soluble in organic solventsSoluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols).
Stability Stable under normal conditionsMoisture-sensitive; reacts with water and nucleophiles.[1] May polymerize upon exposure to light or heat.

Synthesis and Purification

The most direct and common method for the synthesis of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean reaction byproducts (SO₂ and HCl as gases).[2]

Proposed Synthetic Workflow

start (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid reagent Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) start->reagent Reaction solvent Inert Solvent (e.g., DCM, Toluene) Reflux start->solvent Conditions product (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride reagent->product purification Removal of excess reagent and solvent (Vacuum Distillation or Recrystallization) product->purification final_product Purified Product purification->final_product

Figure 2: Proposed synthetic workflow for the preparation of the title compound.

Experimental Protocol (Generalized)

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive reagents and evolves toxic gases.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution), add (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene. To this suspension, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[3] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and comparing it to the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with an inert solvent like toluene to ensure complete removal of residual SOCl₂.

    • The crude product can be purified by vacuum distillation (if it is a liquid) or by recrystallization from a non-polar solvent (if it is a solid).

Reactivity, Stability, and Handling

Reactivity Profile

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is expected to be a highly reactive compound. Its reactivity is governed by two main functional groups:

  • Acyl Chloride: The carbonyl carbon is highly electrophilic and will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and water.[1] Reaction with water will lead to hydrolysis back to the carboxylic acid.

  • α,β-Unsaturated System: The double bond is activated towards Michael addition by electron-withdrawing pyrazole and carbonyl groups.

Stability and Storage

This compound is expected to be moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4] It should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent polymerization, an inhibitor such as hydroquinone may be added, especially for long-term storage.[5]

Safe Handling
  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle exclusively in a chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Keep away from water, alcohols, and strong bases.[1]

Predicted Spectroscopic Data

While experimental spectra are not available, the key features can be predicted based on the structure and data from analogous compounds.

Infrared (IR) Spectroscopy
  • C=O stretch (acyl chloride): A strong, sharp absorption band is expected in the region of 1750-1800 cm⁻¹.

  • C=C stretch (alkene): A medium intensity band around 1620-1640 cm⁻¹.

  • C-H stretch (aromatic/vinylic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Vinylic Protons: Two doublets in the range of 6.5-8.0 ppm with a coupling constant (J) of approximately 15-16 Hz, characteristic of an (E)-alkene. The proton α to the carbonyl will be downfield from the proton β to the carbonyl.

  • Pyrazole Proton: A singlet for the C3-H of the pyrazole ring, expected around 7.5-8.0 ppm.

  • Methyl Protons: Two singlets for the two methyl groups on the pyrazole ring, likely in the range of 2.3-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbon: A signal in the range of 165-175 ppm.

  • Vinylic Carbons: Two signals in the olefinic region (120-150 ppm).

  • Pyrazole Carbons: Signals corresponding to the carbons of the pyrazole ring, typically in the range of 110-150 ppm.[6]

  • Methyl Carbons: Two signals in the aliphatic region (10-40 ppm).

Conclusion

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a valuable synthetic intermediate that can be prepared from its corresponding carboxylic acid. While specific experimental data for the acyl chloride is scarce, its physicochemical properties, reactivity, and spectral characteristics can be reliably predicted based on established chemical principles and data from related compounds. This guide provides a foundational understanding for researchers looking to synthesize, handle, and utilize this versatile molecule in their research endeavors.

References

  • Chemistry Learner. Acryloyl Chloride Formula, Properties, Uses, MSDS. Published September 26, 2011.
  • Sigma-Aldrich. (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid. Accessed March 25, 2026.
  • BenchChem. A Comparative Analysis of Acryloyl Chloride Reactivity for Synthetic Chemistry. Published 2025.
  • Grokipedia. Acryloyl chloride. Published January 13, 2026.
  • Guidechem. Acryloyl chloride 814-68-6 wiki. Accessed March 25, 2026.
  • ResearchGate. New insights into the old reaction between acryloyl chlorides and pyridine. Accessed March 25, 2026.
  • Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Published May 28, 2025.
  • PMC. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Published January 27, 2026.
  • NIST. 2-Propenoyl chloride. Accessed March 25, 2026.
  • JOCPR.
  • Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)
  • Chemguide. preparation of acyl chlorides (acid chlorides). Accessed March 25, 2026.
  • Organic Chemistry Portal. Synthesis of acyl chlorides. Accessed March 25, 2026.
  • Common Conditions. Acid to Acid Chloride. Accessed March 25, 2026.
  • Beilstein Journal of Organic Chemistry. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Published June 4, 2018.
  • Organic Syntheses. Synthesis of Nitrostyrene Benzoic Acids. Published 2014.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Accessed March 25, 2026.
  • Asian Journal of Chemistry. SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Published 2003.
  • ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 )
  • Academia.edu. (2E)-3-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2, 5-dimethyl-3-thienyl) prop-2-en-1-one. Accessed March 25, 2026.
  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Published May 30, 2022.
  • Asian Journal of Pharmaceutical and Clinical Research. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Published December 25, 2025.
  • Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Published 2012.
  • eScholarship. Advancing physicochemical property predictions in computational drug discovery. Published June 24, 2021.
  • Semantic Scholar. Chapter 2 Review of Literature 2 . 1 Predicting physicochemical Properties from structure at preclinical stage :. Accessed March 25, 2026.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Published December 3, 2011.

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Applications of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, pyrazole-containing building blocks are highly prized for their bioisosteric properties and ability to engage in critical hydrogen-bonding interactions within kinase hinge regions. (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (also known as 3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride) serves as a potent, versatile electrophile for synthesizing complex acrylamides and esters[1].

However, as an α,β -unsaturated acid chloride (enoyl chloride), this compound presents dual challenges: severe chemical hazards (corrosivity, moisture sensitivity) and complex reactivity (competing 1,2-acyl substitution vs. 1,4-Michael addition). This whitepaper provides drug development professionals with a comprehensive, causally-driven guide to the safety data, handling protocols, and chemoselective synthetic workflows required to master this reagent.

Physicochemical Profiling & Hazard Identification

To design a safe and effective experimental setup, we must first understand the intrinsic properties of the molecule. The highly polarized carbon-chlorine bond makes the carbonyl carbon extremely susceptible to nucleophilic attack, including rapid hydrolysis by ambient moisture.

Quantitative Chemical Data

Table 1: Physicochemical Properties[1][2]

PropertyValue
Chemical Name (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride
Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Appearance Pale yellow to off-white solid/viscous liquid
Reactivity Highly moisture-sensitive; reacts violently with water
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen)
Safety Data Sheet (SDS) Core & GHS Classification

Acid chlorides are universally corrosive and lachrymatory. Exposure to ambient humidity results in the exothermic release of hydrogen chloride (HCl) gas, which can cause severe respiratory distress and pressurize sealed containers[2].

Table 2: GHS Hazard Classification & Precautionary Statements

GHS Hazard ClassHazard StatementPrecautionary Codes
Skin Corrosion (Cat. 1B) H314: Causes severe skin burns and eye damageP260, P280, P303+P361+P353
Serious Eye Damage (Cat. 1) H318: Causes serious eye damageP305+P351+P338, P310
Acute Toxicity (Cat. 4) H302/H332: Harmful if swallowed or inhaledP264, P270, P304+P340
STOT SE (Cat. 3) H335: May cause respiratory irritationP261, P271

Emergency First Aid Causality:

  • Skin/Eye Contact: Immediate flushing with copious amounts of water is required. Why? The acid chloride reacts with the moisture in tissues to form HCl, causing localized coagulative necrosis. Rapid dilution minimizes the localized pH drop[2].

  • Firefighting: Use dry chemical, CO2, or dry sand. DO NOT USE WATER. Why? Water induces rapid, exothermic hydrolysis, vaporizing the generated HCl and potentially aerosolizing the corrosive organic compound into the breathing zone.

Mechanistic Reactivity & Pathway Visualization

As an enoyl chloride, the molecule possesses two electrophilic centers: the hard carbonyl carbon and the soft β -carbon. Understanding this dichotomy is critical for both safety (predicting degradation) and synthesis (controlling chemoselectivity).

Reactivity A (2E)-3-(1,5-dimethylpyrazol-4-yl) prop-2-enoyl chloride B H2O (Moisture) A->B Ambient Exposure C Primary/Secondary Amine A->C Synthesis (0°C) D Hydrolysis (Exothermic) B->D E 1,2-Acyl Substitution (Amidation) C->E Kinetic Control F 1,4-Conjugate Addition (Michael Addition) C->F Thermodynamic Control (High Temp) G Carboxylic Acid + HCl (Degradation) D->G H Acrylamide + HCl (Target Product) E->H I Beta-Amino Acid Chloride (Side Product) F->I

Fig 1: Chemoselective reactivity pathways of the enoyl chloride electrophile.

Advanced Handling & Storage Protocols

To maintain the integrity of the compound and ensure operator safety, standard benchtop techniques are insufficient.

  • Inert Atmosphere Handling: All transfers must be conducted using Schlenk line techniques or within a nitrogen/argon-filled glovebox.

  • Personal Protective Equipment (PPE): Heavy-duty nitrile or butyl rubber gloves (double-gloving recommended), a fully fastened lab coat, safety goggles, and a face shield are mandatory. Why? Standard latex gloves offer zero breakthrough resistance to chlorinated solvents and acid chlorides[2].

  • Storage: Store at -20°C in a desiccator or a secondary sealed container backfilled with Argon. Warm the container to room temperature before opening. Why? Opening a cold container causes immediate condensation of atmospheric moisture onto the chemical, leading to rapid degradation.

Self-Validating Experimental Protocol: Chemoselective Amidation

The following protocol details the synthesis of a pyrazole-containing acrylamide. It is designed as a self-validating system , embedding analytical checks to ensure the reaction proceeds via kinetic control (favoring 1,2-addition) rather than thermodynamic control (1,4-addition).

Step-by-Step Methodology

Step 1: Apparatus Preparation

  • Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Causality: Removes microscopic surface moisture from the glassware, preventing premature hydrolysis of the enoyl chloride.

Step 2: Reagent Dissolution

  • Action: Dissolve the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous CH2Cl2 (0.2 M) under Argon.

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It absorbs the HCl byproduct, preventing the amine nucleophile from being protonated and deactivated, while its steric hindrance prevents it from attacking the enoyl chloride.

Step 3: Temperature Control

  • Action: Cool the solution to 0°C using an ice-water bath.

  • Causality: Low temperatures suppress the thermodynamic 1,4-conjugate (Michael) addition and control the highly exothermic acylation, ensuring the reaction remains kinetically driven toward the desired amide.

Step 4: Electrophile Addition

  • Action: Dissolve (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (1.1 equiv) in anhydrous CH2Cl2 and add dropwise over 15 minutes.

  • Causality: Dropwise addition prevents localized thermal spikes and maintains an excess of amine/base relative to the acid chloride in the bulk solution, minimizing side reactions.

Step 5: Reaction Maturation & Self-Validation

  • Action: Stir at 0°C for 1 hour.

  • Validation Check: Remove a 10 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. Why? Methanol instantly converts any unreacted acid chloride into the corresponding methyl ester. The absence of the methyl ester mass peak confirms complete consumption of the starting material.

Step 6: Quenching & Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with CH2Cl2, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Causality: NaHCO3 neutralizes residual HCl and hydrolyzes any trace unreacted acid chloride into a water-soluble carboxylate, ensuring safe handling during the organic extraction phase.

Workflow Step1 1. Schlenk Flask Prep (Flame dry, Ar backfill) Step2 2. Reagent Dissolution (Amine + DIPEA in dry DCM) Step1->Step2 Step3 3. Temperature Control (Cool to 0°C) Step2->Step3 Step4 4. Electrophile Addition (Dropwise, 15 mins) Step3->Step4 Step5 5. Reaction Maturation (Stir 1h at 0°C, LC-MS Check) Step4->Step5 Step6 6. Quench & Workup (Sat. NaHCO3, Extract) Step5->Step6 Step7 7. Purified Pyrazole Amide (Target Compound) Step6->Step7

Fig 2: Step-by-step experimental workflow for chemoselective amidation.

References

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis." Springer. URL: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the novel heterocyclic compound, (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride. Given the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, predicted ¹H and ¹³C NMR dataset. The predictions are derived from a thorough analysis of the constituent structural fragments and substantiated by established principles of NMR theory and data from analogous structures. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-containing compounds, offering insights into the expected spectral features and aiding in the confirmation of its synthesis.

Introduction

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole moiety is a well-known pharmacophore present in numerous approved drugs, while the acryloyl chloride group is a reactive handle for further chemical modifications. Accurate structural characterization is paramount for any downstream application, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound, providing a detailed rationale for the expected chemical shifts, coupling constants, and multiplicities.

Molecular Structure and Numbering Scheme

To facilitate the discussion of the NMR data, the following numbering scheme will be used for (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride.

G cluster_0 Spectral Prediction Workflow A Target Molecule: (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride B Structural Fragmentation A->B C 1,5-Dimethylpyrazole Moiety B->C D (2E)-prop-2-enoyl chloride Moiety B->D E Database Search for Fragment NMR Data (e.g., ChemicalBook, NIST WebBook) C->E D->E F Analysis of Substituent Effects (Inductive & Resonance) E->F G Prediction of Chemical Shifts (δ) F->G H Prediction of Coupling Constants (J) & Multiplicities F->H I Assembly of Predicted ¹H & ¹³C NMR Spectra G->I H->I J Final Technical Guide I->J

Figure 2. Workflow for the prediction of NMR spectral data.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride in CDCl₃ is detailed in Table 1.

Table 1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale for Prediction
~7.85d~15.51HH-7The vinylic proton α to the carbonyl group is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl and the pyrazole ring. The large coupling constant is characteristic of a trans relationship with H-6.
~7.60s-1HH-3The proton on the pyrazole ring at the C-3 position is expected to be a singlet and appear in the aromatic region.
~6.50d~15.51HH-6The vinylic proton β to the carbonyl group is coupled to H-7, and its chemical shift is influenced by the pyrazole ring.
~3.90s-3HN-CH₃ (C-9)The N-methyl protons are typically found in this region and appear as a sharp singlet.
~2.50s-3HC-CH₃ (C-10)The C-methyl protons on the pyrazole ring are also expected to be a singlet, shifted slightly downfield compared to a typical alkyl methyl group due to the aromatic nature of the ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride in CDCl₃ is detailed in Table 2.

Table 2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~166.0C-8 (C=O)The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this region.
~148.0C-5The quaternary carbon of the pyrazole ring attached to the methyl group.
~142.0C-3The CH carbon of the pyrazole ring.
~140.0C-7The vinylic carbon α to the carbonyl group.
~120.0C-6The vinylic carbon β to the carbonyl group and attached to the pyrazole ring.
~115.0C-4The quaternary carbon of the pyrazole ring attached to the propenoyl side chain.
~36.0C-9 (N-CH₃)The N-methyl carbon chemical shift is characteristic for this functional group.
~12.0C-10 (C-CH₃)The C-methyl carbon on the pyrazole ring.

Discussion and Scientific Integrity

The predicted spectral data presented herein are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. [1][2]It is important to note that these are theoretical values and may deviate slightly from experimental results due to solvent effects, concentration, and temperature. However, the predicted pattern of signals, their multiplicities, and relative chemical shifts provide a robust framework for the structural verification of synthesized (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride.

Self-Validating System: The internal consistency of the predicted data serves as a self-validating mechanism. For instance, the large coupling constant predicted between H-6 and H-7 is a definitive indicator of the (E)-configuration of the double bond. The number of signals in both the ¹H and ¹³C spectra corresponds directly to the number of chemically non-equivalent protons and carbons in the molecule, respectively.

Experimental Protocols (for data acquisition)

While experimental data is not available, the following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this type of compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters:

  • Spectrometer: 500 MHz NMR spectrometer

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

Conclusion

This technical guide provides a comprehensive, predicted ¹H and ¹³C NMR dataset for (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride. The detailed analysis of the expected chemical shifts, multiplicities, and coupling constants, based on sound chemical principles and data from analogous structures, serves as a valuable tool for researchers in the field. It is anticipated that this guide will facilitate the unambiguous structural confirmation of this compound and support its further development in various scientific applications.

References

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). Pyrazoles.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [1]11. Sanders, J. K., & Hunter, B. K. (1993). Modern NMR spectroscopy: a guide for chemists. Oxford university press.

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solubility profile of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl Chloride in Organic Solvents

Abstract

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a bespoke chemical entity featuring a biologically significant pyrazole core linked to a highly reactive prop-2-enoyl chloride moiety.[1][2] Understanding its behavior in organic solvents is paramount for its application in synthesis, purification, and formulation development. However, the inherent reactivity of the acyl chloride functional group presents a significant challenge to traditional solubility measurement.[3] This guide provides a comprehensive framework for characterizing the solubility profile of this compound, moving beyond simple miscibility to address the critical interplay between dissolution and solvent-induced degradation (solvolysis). We present a robust, field-proven experimental methodology centered on stability assessment, offering researchers and drug development professionals a self-validating system to generate reliable and meaningful solubility data.

Introduction: A Molecule of Dichotomous Character

The title compound, (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride, is a molecule defined by two key structural features. The first is the 1,5-dimethylpyrazole ring, a derivative of pyrazole. Pyrazole and its analogues are a cornerstone of medicinal chemistry, found in a wide array of pharmaceuticals exhibiting anti-inflammatory, anticancer, and antifungal properties, among others.[2][4] The second is the (2E)-prop-2-enoyl chloride group, a derivative of acrylic acid. This functional group is a powerful acylating agent, making the compound a potentially valuable intermediate for synthesizing a range of amides, esters, and other derivatives.[5][6]

The primary challenge in characterizing this molecule lies in the extreme reactivity of the acyl chloride group.[3] Unlike stable compounds, acyl chlorides readily react with nucleophiles, including many common laboratory solvents and even atmospheric moisture.[3][5] This reaction, known as solvolysis, means that a simple measurement of how much compound "dissolves" is often a measurement of how quickly it reacts and is consumed. Therefore, a true understanding of its solubility profile requires a kinetic approach, where the initial solubility at the moment of dissolution (t=0) is determined alongside its rate of degradation in the solvent system.

This guide provides the theoretical grounding and detailed experimental protocols necessary to deconvolve these factors, enabling the accurate determination of the compound's practical solubility and stability in a range of organic solvents.

Physicochemical Properties and Reactivity Considerations

The structure of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride suggests a moderately polar molecule. The pyrazole ring with its two nitrogen atoms and the carbonyl group contribute to its polarity. However, it lacks hydrogen bond donor capabilities, limiting its interaction with protic solvents.

The dominant chemical characteristic is the electrophilicity of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents are nucleophilic and will react vigorously with the acyl chloride to form the corresponding carboxylic acid or ester, respectively.[3] This reaction is often rapid and exothermic, making these solvents unsuitable for determining the true solubility of the intact acyl chloride.

  • Aprotic Solvents (e.g., acetonitrile, THF, DCM, DMSO): While seemingly inert, these solvents can still pose challenges. Residual moisture, a common impurity, can lead to slow hydrolysis.[7] Furthermore, some aprotic solvents, like DMSO, can decompose to generate nucleophilic species under certain conditions. Therefore, the use of anhydrous solvents is non-negotiable for accurate assessment.

The causality behind choosing a kinetic approach is clear: we must quantify the rate of disappearance of the acyl chloride to extrapolate its concentration back to the point of dissolution. This initial concentration represents the true thermodynamic solubility before significant degradation occurs.

Experimental Framework for Solubility and Stability Assessment

A reliable protocol for this compound must be a self-validating system that accounts for its inherent instability. The recommended approach involves monitoring the concentration of the acyl chloride over time in a given solvent. This can be achieved through techniques like High-Performance Liquid Chromatography (HPLC) after derivatization or in-situ by Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Solvent Selection Rationale

The choice of solvents should span a range of polarities to build a comprehensive profile. All solvents must be of the highest purity and rigorously dried before use.

Table 1: Recommended Organic Solvents for Solubility/Stability Profiling

Solvent NameClassPolarity IndexRationale
n-HexaneNon-polar, Aliphatic0.1Establishes baseline in a non-polar environment.
TolueneNon-polar, Aromatic2.4Represents aromatic, non-polar systems.
Dichloromethane (DCM)Polar Aprotic3.1Common solvent for organic synthesis.
Tetrahydrofuran (THF)Polar Aprotic, Ether4.0Ethereal solvent, potential for H-bond acceptance.
Acetonitrile (MeCN)Polar Aprotic5.8Highly polar, common in chromatography and synthesis.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Highly polar, strong solubilizing power.
The Principle of Derivatization for HPLC Analysis

Direct analysis of a reactive acyl chloride by HPLC can be unreliable.[8] A more robust method involves quenching the reaction at specific time points by adding a nucleophile that rapidly and quantitatively converts the remaining acyl chloride into a single, stable derivative.[7] This derivative can then be easily and accurately quantified by standard HPLC-UV methods. A primary amine, such as benzylamine, is an excellent choice for this purpose as it reacts quickly and the resulting amide is typically stable and UV-active.

Detailed Experimental Protocol

This protocol details a derivatization-HPLC method, which provides discrete time points and a stable analyte for robust quantification.

Critical Safety Precautions

Acyl chlorides are corrosive and react with moisture to release HCl gas.[3][9] All manipulations must be performed in a certified fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All glassware must be oven- or flame-dried prior to use.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility and stability assessment protocol.

G cluster_prep Preparation cluster_exp Experiment (for each solvent) cluster_analysis Analysis prep_solvent Prepare Anhydrous Solvents start_exp Initiate Experiment (t=0) Add excess acyl chloride to test solvent prep_solvent->start_exp prep_stock Prepare Acyl Chloride Stock Solution (e.g., in dry DCM) prep_stock->start_exp prep_quencher Prepare Quenching Solution (e.g., Benzylamine in MeCN) quench Immediately Quench & Derivatize Aliquot prep_quencher->quench prep_hplc Develop & Calibrate HPLC Method for Stable Derivative hplc_analysis Analyze Derivatized Sample via HPLC prep_hplc->hplc_analysis equilibrate Stir at Controlled Temperature start_exp->equilibrate sampling Withdraw Aliquots at Time Points (t=0, 5, 15, 30, 60 min) equilibrate->sampling sampling->quench quench->hplc_analysis calc_conc Calculate Concentration of Acyl Chloride at Each Time Point hplc_analysis->calc_conc plot_data Plot ln[Acyl Chloride] vs. Time calc_conc->plot_data determine_sol Extrapolate to t=0 for Solubility (S₀) plot_data->determine_sol determine_k Calculate Rate Constant (k) from Slope plot_data->determine_k

Caption: Workflow for solubility and stability determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution (t=0):

    • To a dry, sealed vial containing a magnetic stir bar, add a known volume (e.g., 2.0 mL) of the anhydrous test solvent.

    • Place the vial in a temperature-controlled shaker or stir plate set to the desired temperature (e.g., 25 °C).

    • Add an excess amount of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride to the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Start a timer immediately and begin vigorous stirring. This is t=0 .

  • Sampling and Derivatization:

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), stop stirring briefly to allow the solid to settle.

    • Immediately withdraw a small, precise aliquot (e.g., 50 µL) of the supernatant using a calibrated microsyringe. Ensure no solid is transferred.

    • Dispense the aliquot directly into a prepared HPLC vial containing a larger, known volume (e.g., 950 µL) of the quenching/derivatizing solution (e.g., a 0.1 M solution of benzylamine in acetonitrile). Mix thoroughly. This instantly converts the reactive acyl chloride into a stable amide.

  • HPLC Analysis:

    • Analyze each derivatized sample by a pre-validated reverse-phase HPLC-UV method.

    • Create a calibration curve using authentic standards of the stable amide derivative to quantify its concentration in each sample.

  • Data Analysis:

    • Using the calibration curve, calculate the concentration of the amide derivative in each quenched sample.

    • Back-calculate to determine the concentration of the acyl chloride in the test solvent at each time point.

    • Plot the natural logarithm of the acyl chloride concentration (ln[RCOCl]) versus time (in seconds).[7]

    • Perform a linear regression on the data points. The plot should be linear for a pseudo-first-order reaction (solvolysis).

    • Solubility (S₀): The y-intercept of the regression line corresponds to ln[RCOCl] at t=0. The antilogarithm (e^intercept) gives the initial, true solubility of the compound in that solvent at the tested temperature.

    • Stability (Rate Constant, k): The negative of the slope of the regression line is the pseudo-first-order rate constant (k) for solvolysis, in units of s⁻¹.[7]

Data Presentation and Interpretation

The collected data should be summarized in a clear, comparative format. This allows for at-a-glance assessment of the compound's behavior across different solvent systems.

Table 2: Summary of Solubility and Stability Data for (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl Chloride at 25 °C

SolventQualitative Assessment (at 2 min)Initial Solubility (S₀) [mg/mL]Solvolysis Rate Constant (k) [s⁻¹]Half-life (t₁/₂) [min]
n-HexaneSparingly Soluble[Insert Data][Insert Data][Calculate as 0.693/k]
TolueneSoluble[Insert Data][Insert Data][Calculate as 0.693/k]
DichloromethaneVery Soluble[Insert Data][Insert Data][Calculate as 0.693/k]
AcetonitrileVery Soluble[Insert Data][Insert Data][Calculate as 0.693/k]
THFSoluble, signs of reaction[Insert Data][Insert Data][Calculate as 0.693/k]
DMFSoluble, rapid degradation[Insert Data][Insert Data][Calculate as 0.693/k]
  • Initial Solubility (S₀): This value is critical for designing reaction concentrations and purification strategies (e.g., crystallization).

  • Rate Constant (k) and Half-life (t₁/₂): These parameters are crucial for understanding the compound's stability. A large 'k' value indicates low stability and a short working time in that solvent. This information is vital for process chemistry, guiding choices for reaction and workup conditions to maximize yield and minimize impurity formation.

Conclusion

Characterizing the solubility of a reactive molecule like (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride requires a paradigm shift from static equilibrium measurements to a dynamic, kinetic analysis. The protocol outlined in this guide, based on a derivatization-HPLC method, provides a trustworthy and self-validating system to determine both the true initial solubility and the subsequent rate of solvolysis. This dual-pronged data is essential for any researcher or developer, providing the critical insights needed to handle, purify, and utilize this valuable chemical intermediate effectively in the laboratory and beyond.

References

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • PMC. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available at: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Academia.edu. (n.d.). (2E)-3-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2, 5-dimethyl-3-thienyl) prop-2-en-1-one. Available at: [Link]

  • ChemBK. (2024). prop-2-enoyl chloride. Available at: [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Available at: [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Beilstein Journal of Organic Chemistry. (2018). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Available at: [Link]

  • Reddit. (2019). [A level chemistry] testing for an acyl chloride. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Derivatives of Carboxylic Acids. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available at: [Link]

  • Chemcas. (n.d.). (2E)-3-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACRYLIC ACID. Available at: [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Available at: [Link]

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The Structural Chemistry and Crystallographic Profiling of 1,5-Dimethylpyrazol-4-yl Enoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics and advanced luminescent materials increasingly relies on privileged heterocyclic scaffolds. Among these, the 1,5-dimethylpyrazol-4-yl moiety has emerged as a highly versatile pharmacophore and coordinating ligand. When functionalized as an enoyl chloride—specifically (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride[1]—this building block serves as a potent electrophilic hub. It enables the rapid synthesis of covalent kinase inhibitors, rigidified fluorophores, and multidentate metal-chelating agents.

This technical guide provides an in-depth analysis of the crystallographic behavior, structural biology, and synthetic methodologies surrounding 1,5-dimethylpyrazol-4-yl enoyl chloride derivatives. By examining high-resolution X-ray diffraction data and structure-activity relationships (SAR), we elucidate the causality behind its unique binding modalities and pharmacokinetic advantages.

Structural and Electronic Paradigms

The 1,5-Dimethyl vs. 1,3-Dimethyl Substitution Effect

The positional isomerism of the methyl groups on the pyrazole ring drastically alters the molecule's spatial profile and biological half-life. Crystallographic and pharmacokinetic studies reveal that the 1,5-dimethyl substitution pattern provides a distinct steric shield compared to its 1,3-dimethyl counterpart[2].

  • Steric Shielding and Clearance: The methyl group at the 5-position projects towards the functionalized 4-position (the enoyl/acyl linkage). This steric bulk restricts the rotational degrees of freedom of the attached side chain and shields the pyrazole core from cytochrome P450-mediated oxidation. Consequently, 1,5-dimethyl derivatives consistently exhibit lower human microsomal clearance than their 1,3-disubstituted regioisomers[2].

  • Kinase Hinge Engagement: In the context of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, X-ray crystal structures (e.g., utilizing a CHK1 10-point mutant surrogate, PDB: 7BJD) demonstrate that the pyrazol-4-yl substituent reaches deep into the extension of the hinge region, interacting with the backbone of Leu86 and Ser88[2].

The Enoyl Chloride Reactive Hub

The enoyl chloride moiety ( -CH=CH-COCl ) is a bifunctional reactive center.

  • Acylation: It readily undergoes nucleophilic acyl substitution with primary/secondary amines to form robust amide linkages.

  • Michael Addition: The α,β -unsaturated system acts as a Michael acceptor, allowing for the design of targeted covalent inhibitors (TCIs) that can engage nucleophilic cysteine residues in kinase active sites.

Synthesis A 1,5-Dimethyl-1H-pyrazole B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C 1,5-Dimethylpyrazole-4-carboxaldehyde B->C D Horner-Wadsworth-Emmons (Triethyl phosphonoacetate) C->D E (2E)-3-(1,5-Dimethylpyrazol-4-yl)acrylic acid D->E F Acyl Chloride Formation (Oxalyl Chloride, cat. DMF) E->F G (2E)-3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl chloride F->G

Synthetic pathway for (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride.

Crystallographic Binding Modalities

Heme-Iron Coordination (CYP11B2)

Beyond kinases, the sp2 -hybridized nitrogen (N2) of the pyrazole ring is an excellent metal-coordinating ligand. In the design of selective Aldosterone Synthase (CYP11B2) inhibitors, the pyrazole nitrogen directly coordinates with the active site's heme-iron motif[3]. Crystallographic data of analogous complexes (e.g., PDB: 4FDH) validate that the geometry of the 1,5-dimethylpyrazol-4-yl group perfectly aligns the N2 lone pair with the iron center while the 5-methyl group occupies an adjacent hydrophobic pocket, driving target selectivity[3].

Lanthanide Luminescent Complexes

Derivatives of 1,5-dimethylpyrazol-4-yl enoyl chlorides are frequently converted into 1,3-diketones to serve as bidentate ligands for Lanthanide ions ( Eu3+ , Gd3+ , Tb3+ )[4]. Single-crystal X-ray diffraction of these complexes reveals isostructural formations where the metal center is enveloped by the diketonate oxygens. The crystal packing is heavily stabilized by intermolecular hydrogen bonds and π−π stacking between the pyrazole moieties[4].

Crystallography Ligand Pyrazole Enoyl Derivative Hinge Kinase Hinge Region (Leu86 / Ser88) Ligand->Hinge H-Bonding (PDB: 7BJD) Metal Lanthanide / Heme-Iron Coordination Ligand->Metal N-sp2 Coordination Clearance Microsomal Stability (Steric Shielding) Ligand->Clearance 1,5-Dimethyl Effect

Structural engagement mechanisms of 1,5-dimethylpyrazol-4-yl derivatives.

Quantitative Data Summaries

Table 1: Comparative Pharmacokinetic and Kinase Inhibition Profiling

Data derived from LRRK2 G2019S Lanthascreen and HEK293 cell-based assays[2].

Pyrazole SubstitutionLRRK2 G2019S IC50​ (nM)LRRK2 WT IC50​ (nM)Human Microsomal ClearanceStructural Observation
1,5-Dimethyl 260310Low 5-Methyl provides steric shielding against metabolic oxidation.
1,3-Dimethyl 120190HighExposed core leads to rapid hepatic clearance.
Table 2: Crystallographic Parameters of Pyrazole-Lanthanide Complexes

Data derived from single-crystal XRD of 1-(1,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione complexes[4].

ComplexSpace GroupPyrazole-Chelate Ring Angle 1Pyrazole-Chelate Ring Angle 2Primary Packing Interactions
EuL3​ Monoclinic 6.5∘±0.2∘ 40.0∘±0.2∘ C-H⋯O , π−π stacking
GdL3​ Monoclinic 6.4∘±0.2∘ 39.9∘±0.2∘ C-H⋯O , π−π stacking
TbL3​ Monoclinic 6.3∘±0.2∘ 39.9∘±0.2∘ C-H⋯O , π−π stacking

Validated Experimental Protocols

Protocol A: Synthesis of (2E)-3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl Chloride

Causality: Oxalyl chloride is utilized instead of thionyl chloride to prevent the formation of harsh sulfurous byproducts that can degrade the pyrazole ring. Catalytic DMF is essential to form the active Vilsmeier intermediate, drastically accelerating the chlorination.

  • Preparation: Suspend 10.0 mmol of (2E)-3-(1,5-dimethylpyrazol-4-yl)acrylic acid in 25 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Note: The reaction will not proceed efficiently without this catalyst.

  • Chlorination: Dropwise add 12.0 mmol of oxalyl chloride at 0∘C .

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: To confirm complete conversion, withdraw a 10μL aliquot, quench it in 1mL of anhydrous methanol, and analyze via LC-MS. The presence of the corresponding methyl ester (and absence of the free acid) validates the formation of the enoyl chloride.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude enoyl chloride[1], which should be used immediately in downstream coupling without further purification to prevent hydrolysis.

Protocol B: Co-Crystallization of Pyrazole Derivatives with Kinase Surrogate

Causality: Using a CHK1 10-point mutant as a crystallographic surrogate for LRRK2 allows for higher resolution diffraction data due to CHK1's superior crystallization propensity, while perfectly mimicking the LRRK2 active site architecture[2].

  • Complex Formation: Incubate the purified CHK1 surrogate protein ( 10mg/mL in 20mM HEPES pH 7.5, 200mM NaCl) with a 3-fold molar excess of the pyrazole-derived ligand (dissolved in 100% DMSO).

  • Incubation: Allow the mixture to incubate on ice for 2 hours. Causality: Pre-incubation ensures complete saturation of the hinge-binding pocket prior to nucleation, preventing apo-protein crystal formation.

  • Hanging Drop Vapor Diffusion: Mix 1μL of the protein-ligand complex with 1μL of reservoir solution ( 0.1M Bis-Tris pH 5.5, 25% PEG 3350, 0.2M ammonium acetate).

  • Equilibration: Seal the drop over 500μL of reservoir solution at 18∘C .

  • Self-Validation Check: After 3-5 days, inspect drops under polarized light. Protein crystals will exhibit birefringence, distinguishing them from amorphous precipitate or salt crystals.

  • Harvesting: Cryoprotect the crystals in reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen for XRD data collection.

References

  • Mixed Metal Complexes of Eu3+, Gd3+, and Tb3+ with a Diketone, Bearing Pyrazole Moiety and CHF2-Group: Structure, Color Tuning, and Kinetics of Energy Transfer between Lanthanide Ions MDPI Molecules URL:[Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Methodological & Application

Application Note: (2E)-3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl Chloride as a Versatile Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rational selection of bifunctional building blocks is critical for developing structurally diverse, high-affinity ligands. (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a highly reactive, bifunctional intermediate that bridges the gap between heterocyclic pharmacophores and targeted covalent chemistry.

This molecule derives its utility from three distinct structural features:

  • The 1,5-Dimethylpyrazole Core : Pyrazoles are privileged scaffolds in medicinal chemistry. The presence of the sp² hybridized nitrogen provides a critical hydrogen-bond acceptor site, while the methyl groups modulate lipophilicity to enhance cellular permeability and target engagement[1].

  • The α,β-Unsaturated Carbonyl (Acryloyl Moiety) : This conjugated system acts as a potent Michael acceptor. It is highly sought after in oncology and immunology for the design of Targeted Covalent Inhibitors (TCIs) that form irreversible bonds with nucleophilic cysteine residues on target proteins.

  • The Acid Chloride Functionality : As an exceptionally reactive electrophile, the acid chloride enables rapid, high-yielding coupling with amines, alcohols, and hydrazides without the need for expensive or sterically hindered peptide coupling reagents (e.g., HATU, EDC).

Divergent Pharmacological Applications

The true power of this building block lies in its divergent synthetic utility. Depending on the downstream functionalization, the resulting derivatives exhibit vastly different pharmacological profiles[2].

  • Oncology (Non-Cyclized Amides) : When reacted with primary or secondary amines, the resulting pyrazole-acrylic amides retain the Michael acceptor moiety. These non-cyclized compounds have emerged as potent anticancer agents, demonstrating the ability to induce apoptosis, chromatin condensation, and cell shrinkage in diversified cancer cell populations[2].

  • Infectious Disease (Cyclized Oxadiazoles) : When the acid chloride is condensed with hydrazides and subsequently cyclized into 1,3,4-oxadiazole derivatives, the biological activity shifts dramatically. The cyclization eliminates the Michael acceptor, favoring potent antimalarial activity. Specific derivatives have been identified as highly effective inhibitors of the Plasmodium falciparum falcipain-2 enzyme[2][3].

SynthesisWorkflow SM (2E)-3-(1,5-dimethylpyrazol-4-yl) prop-2-enoyl chloride Amine Primary/Secondary Amines (DIPEA, DCM, 0°C to RT) SM->Amine Hydrazide Aryl Hydrazides (POCl3, Reflux 90°C) SM->Hydrazide Amide Pyrazole-Acrylic Amides (Anticancer Agents) Amine->Amide Oxadiazole 1,3,4-Oxadiazole Derivatives (Antimalarial Agents) Hydrazide->Oxadiazole

Divergent synthetic workflow generating amides and oxadiazoles from the pyrazole acid chloride.

Quantitative Structure-Activity Relationship (QSAR) Summary

To illustrate the divergent pharmacological utility of this building block, the following table summarizes the biological evaluation of its downstream derivatives against Plasmodium falciparum and human cancer cell lines, based on validated multi-step reaction pathways[2].

Derivative ClassRepresentative StructureStructural ModificationAntimalarial Activity (vs. Falcipain-2)Anticancer Activity (Cell Viability)Primary Application
Amide Compound 6b'Non-cyclized acrylamide> 50 µM (Inactive)Highly Potent (Apoptosis induction)Oncology (Covalent Inhibitors)
Amide Compound 6g'Non-cyclized acrylamide> 50 µM (Inactive)Highly Potent (Chromatin condensation)Oncology (Covalent Inhibitors)
Oxadiazole Compound 6vCyclized 1,3,4-oxadiazolePotent InhibitionMinimal ActivityInfectious Disease (Malaria)

Experimental Protocols

General Handling Note: Acid chlorides are highly moisture-sensitive and corrosive. All reactions must be performed under an inert atmosphere (N₂ or Ar) using strictly anhydrous solvents to prevent premature hydrolysis back to the acrylic acid.

Protocol A: Synthesis of Pyrazole-Acrylic Amides (Anticancer Library Generation)

This protocol describes the formation of covalent warheads via amide coupling.

  • Preparation : In an oven-dried round-bottom flask, dissolve the target primary or secondary amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic amine and driving the reaction to completion without competing for the electrophile.

  • Addition : Cool the reaction mixture to 0 °C using an ice bath. Add a solution of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (1.0 equiv) in anhydrous DCM dropwise over 15–20 minutes.

    • Causality: The 0 °C environment and dropwise addition are critical. They mitigate the exothermic nature of the reaction and suppress unwanted side reactions, such as the polymerization of the highly reactive α,β-unsaturated alkene or ketene formation.

  • Reaction & Self-Validation : Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Self-Validation Step: Monitor consumption of the acid chloride via TLC. Because acid chlorides streak and degrade on silica gel, quench a 5 µL reaction aliquot in 100 µL of anhydrous methanol containing one drop of triethylamine. This instantly converts any unreacted acid chloride to the stable methyl ester, which runs cleanly on TLC, ensuring accurate monitoring of the reaction progress.

  • Workup : Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to afford the pure pyrazole-acrylic amide.

Mechanism Warhead Acryloyl Warhead (Michael Acceptor) Reaction Michael Addition (Nucleophilic Attack) Warhead->Reaction Protein Target Protein (Free Cysteine -SH) Protein->Reaction Adduct Covalent Adduct (Irreversible Inhibition) Reaction->Adduct

Mechanism of targeted covalent inhibition via Michael addition to the acryloyl warhead.

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives (Antimalarial Agents)

This protocol outlines the cyclodehydration of the acrylic scaffold to generate rigidified heterocyclic ligands[2].

  • Condensation : React the acid chloride (1.0 equiv) with an appropriate aryl hydrazide (1.0 equiv) in DCM using DIPEA at 0 °C to form the intermediate diacylhydrazine. Isolate via standard aqueous workup.

  • Cyclodehydration : Suspend the isolated diacylhydrazine intermediate in phosphorus oxychloride (POCl₃, 10 equiv). Heat the mixture to reflux (90 °C) for 6–8 hours.

    • Causality: POCl₃ acts as both the solvent and a potent dehydrating agent. It phosphorylates the enolized oxygen of the diacylhydrazine, converting it into an excellent leaving group. This facilitates the intramolecular nucleophilic attack by the adjacent nitrogen, closing the 1,3,4-oxadiazole ring[4].

    • Self-Validation Step: Confirm cyclization via LC-MS. The intermediate diacylhydrazine will exhibit a distinct[M+H]⁺ mass. Successful oxadiazole formation results in a precise mass shift of -18 Da (loss of H₂O). TLC alone is insufficient here, as the polarity difference between the diacylhydrazine and the oxadiazole can be negligible depending on the aryl substituents.

  • Quenching : Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl₃. (Caution: Highly exothermic reaction releasing HCl gas). Neutralize the aqueous mixture with 10% NaOH until the oxadiazole product fully precipitates.

  • Isolation : Filter the precipitate under vacuum, wash extensively with cold water, and recrystallize from hot ethanol to yield the pure antimalarial compound.

References

  • [4] Synthesis of Pyrazole Acrylic Acid Based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents (PubMed). Available at:

  • [3] Pyrazole and pyrazoline derivatives as antimalarial agents: A key review (Malaria World). Available at:

  • [1] 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (J&K Scientific). Available at:

  • [2] Synthesis of Pyrazole Acrylic Acid Based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents (Bioorganic Chemistry / PubMed). Available at:

Sources

preparation of pyrazole-based kinase inhibitors from enoyl chlorides

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Modular Synthesis and Validation of Pyrazole-Based Kinase Inhibitors from Enoyl Chlorides

Strategic Rationale & Mechanistic Insights

The pyrazole ring is a privileged pharmacophore in oncology and immunology, frequently serving as an ATP-competitive hinge-binder in kinase inhibitors (e.g., CDKs, p38 MAPK). While traditional Knorr pyrazole syntheses rely on the condensation of 1,3-diketones with hydrazines, this approach often yields an intractable mixture of regioisomers 1.

To circumvent this, our protocol utilizes enoyl chlorides (α,β-unsaturated acid chlorides) as highly reactive, dual-electrophilic C3 synthons 2. By employing a controlled cyclocondensation-oxidation sequence, researchers can rapidly generate regiochemically pure 1,5-diaryl-1H-pyrazol-3-ols for structure-activity relationship (SAR) profiling.

  • Regioselective Cyclocondensation: The reaction initiates via N-acylation of the more nucleophilic nitrogen (NH₂) of the aryl hydrazine by the enoyl chloride. This is immediately followed by an intramolecular Michael addition by the secondary nitrogen onto the α,β-unsaturated system, yielding a pyrazolidin-3-one intermediate.

    • Causality Check: Conducting this step at -78 °C in the presence of a non-nucleophilic base (DIPEA) is critical. The low temperature prevents bis-acylation, while DIPEA neutralizes the evolved HCl, ensuring the hydrazine remains unprotonated and active for the subsequent conjugate addition 3.

  • Oxidative Aromatization: The intermediate lacks the aromaticity required for optimal kinase hinge-binding. Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) drives dehydrogenation.

    • Causality Check: DDQ acts as a potent hydride acceptor. The reaction is thermodynamically driven by the formation of the fully aromatic 1H-pyrazol-3-ol system, a structural motif known to form critical hydrogen bonds with the kinase hinge region 4.

Synthetic Workflow

G A Enoyl Chloride C N-Acylation & Michael Addition A->C B Aryl Hydrazine B->C D Pyrazolidin-3-one C->D E DDQ Oxidation D->E F 1H-Pyrazol-3-ol E->F

Synthetic cascade from enoyl chlorides to 1H-pyrazol-3-ol kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of the 1,5-Diaryl-1H-pyrazol-3-ol Core

This protocol describes the two-step synthesis of the kinase inhibitor core.

Step 1: N-Acylation and Cyclization

  • Dissolve the selected aryl hydrazine (1.0 equiv, 10 mmol) and DIPEA (2.0 equiv, 20 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Dissolve the enoyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes to maintain a low local electrophile concentration.

  • Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The enoyl chloride (highly UV active, KMnO₄ active) must completely disappear, replaced by a lower Rf​ spot corresponding to the pyrazolidin-3-one intermediate.

  • Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Oxidative Aromatization

  • Redissolve the crude pyrazolidin-3-one intermediate in 1,4-dioxane (0.1 M concentration).

  • Add DDQ (1.2 equiv) portion-wise at room temperature.

  • Stir the mixture for 2 hours. The solution will transition from dark red to a pale yellow suspension as the reduced byproduct (DDHQ) precipitates.

  • Self-Validation (In-Process Control): Analyze via LC-MS. The mass spectrum should show a shift of [M - 2H]⁺ relative to the intermediate, confirming successful dehydrogenation.

  • Filter the suspension through a Celite pad to remove the precipitated DDHQ. Concentrate the filtrate and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure 1H-pyrazol-3-ol.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol validates the biological activity of the synthesized pyrazoles against CDK2/Cyclin E.

  • Compound Preparation: Prepare a 3-fold serial dilution of the synthesized pyrazole inhibitors in 100% DMSO, starting at a top concentration of 10 mM.

  • Enzyme Pre-Incubation: Transfer 1 µL of the inhibitor dilutions to a 384-well low-volume white plate. Add 4 µL of recombinant CDK2/Cyclin E enzyme solution (diluted in kinase assay buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature.

    • Causality Check: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase active site before introducing the highly competitive ATP substrate.

  • Reaction Initiation: Add 5 µL of an ATP/substrate peptide mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Subsequently, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Self-Validation (Assay Integrity): Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Ensure the assay's Z'-factor is > 0.7 (calculated from positive and negative controls) to validate the statistical reliability of the screening run.

Quantitative Data & SAR Summary

The modular nature of the enoyl chloride route allows for rapid substitution scanning. The table below summarizes the two-step yields and corresponding CDK2 inhibitory activity for a representative library.

Compound IDR¹ (Enoyl Chloride derived)R² (Hydrazine derived)Two-Step Yield (%)CDK2 IC₅₀ (nM)
PYR-01 PhenylPhenyl78%45.2 ± 3.1
PYR-02 4-Fluoro-phenylPhenyl81%22.8 ± 1.4
PYR-03 4-Methoxy-phenylPhenyl74%115.0 ± 8.5
PYR-04 4-Fluoro-phenyl4-Sulfamoyl-phenyl69%8.4 ± 0.9

Note: The inclusion of a sulfonamide group at the R² position (PYR-04) significantly enhances potency, likely due to additional hydrogen bonding interactions within the solvent-exposed region of the CDK2 ATP-binding pocket.

Sources

Application Notes & Protocols: Cross-Coupling Reactions with (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Building Block

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a highly functionalized α,β-unsaturated acyl chloride that serves as a potent electrophile in a variety of palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a reactive acyl chloride, a conjugated system, and a dimethylpyrazole moiety, makes it an attractive building block for the synthesis of complex molecules in pharmaceutical and materials science research. The pyrazole ring, in particular, is a common scaffold in many biologically active compounds.[1] This guide provides detailed protocols and technical insights for several key cross-coupling reactions, enabling researchers to effectively utilize this versatile reagent.

The high reactivity of the acyl chloride group allows for coupling reactions under relatively mild conditions compared to less reactive aryl or vinyl halides. However, this reactivity also introduces potential challenges, such as competitive side reactions like decarbonylation.[2] The protocols outlined herein are designed to be robust and high-yielding, with explanations of the critical parameters that ensure success.

Core Concepts: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-X Acyl Chloride (R-COCl) R-X->Oxidative Addition Acyl-Pd(II)-Cl R-CO-Pd(II)Ln-Cl Oxidative Addition->Acyl-Pd(II)-Cl Transmetalation Transmetalation Acyl-Pd(II)-Cl->Transmetalation Organometallic Reagent (R'-M) Organometallic Reagent (R'-M) Organometallic Reagent (R'-M)->Transmetalation R-CO-Pd(II)-R' R-CO-Pd(II)Ln-R' Transmetalation->R-CO-Pd(II)-R' Reductive Elimination Reductive Elimination R-CO-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)Ln R-CO-R' Coupled Product (Ketone) Reductive Elimination->R-CO-R' caption Figure 1: Generalized Palladium Catalytic Cycle for Cross-Coupling.

Caption: Figure 1: Generalized Palladium Catalytic Cycle for Cross-Coupling.

The cycle begins with the oxidative addition of the electrophile, in this case, the acyl chloride, to a Pd(0) complex. This is followed by transmetalation , where an organometallic reagent transfers its organic group to the palladium center. The cycle concludes with reductive elimination , which forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst.

A potential competing pathway, particularly with aroyl chlorides, is decarbonylation , where the acyl-palladium intermediate loses carbon monoxide before the desired coupling occurs.[2][3] The choice of ligands, temperature, and other reaction parameters is crucial to favor the desired cross-coupling pathway.

Synthesis of the Starting Material

The starting material, (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride, is typically prepared from its corresponding carboxylic acid. This two-step synthesis begins with an aldol condensation, followed by conversion of the carboxylic acid to the acyl chloride.

Protocol 1: Synthesis of (2E)-3-(1,5-dimethylpyrazol-4-yl)acrylic acid

A procedure analogous to the synthesis of similar pyrazole-containing chalcones can be employed.[4]

  • To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide.

  • To this mixture, add acetone (or another suitable methyl ketone) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield (2E)-3-(1,5-dimethylpyrazol-4-yl)acrylic acid.

Protocol 2: Conversion to (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride
  • Suspend the (2E)-3-(1,5-dimethylpyrazol-4-yl)acrylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can often be used in the subsequent cross-coupling reactions without further purification.

Cross-Coupling Protocols

The following protocols are designed as starting points for the cross-coupling of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride with various nucleophilic partners. Optimization of catalyst loading, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Formation of α,β-Unsaturated Ketones

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide (or in this case, an acyl chloride) and an organoboron compound.[5][6]

Rationale: This protocol utilizes a palladium catalyst with a phosphine ligand to facilitate the coupling with a boronic acid. The base is crucial for the activation of the boronic acid, promoting transmetalation. Anhydrous conditions are often preferred for acyl chloride couplings to prevent hydrolysis.[7]

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Schlenk Flask under Argon Add_Reagents Add Acyl Chloride (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K2CO3, 2.0 eq) Start->Add_Reagents Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and Anhydrous Solvent (e.g., Toluene) Add_Reagents->Add_Catalyst Heat Heat Reaction Mixture (e.g., 80-100 °C) Add_Catalyst->Heat Monitor Monitor Progress by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water/Sat. NH4Cl Cool->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: Figure 2: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add anhydrous toluene (or another suitable solvent like THF or dioxane).

  • Add a solution of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, a ligand system like SPhos may improve yields.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the reaction rate and yield. K₂CO₃ is a good starting point.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent hydrolysis of the acyl chloride.
Temperature 80-100 °CSufficient to promote the catalytic cycle without significant decomposition.
Heck Reaction: Vinylation to Form Dienones

The Heck reaction couples the acyl chloride with an alkene to form a new, more substituted alkene.[9][10] This is an excellent method for extending the conjugation of the system.

Rationale: This reaction typically uses a palladium(II) precatalyst like Pd(OAc)₂ which is reduced in situ to Pd(0). A phosphine ligand is often employed, and a base is required to neutralize the HCl generated in the catalytic cycle.[11]

Detailed Protocol:

  • In a sealed tube, combine (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand like P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).

  • Add a suitable solvent such as DMF, NMP, or dioxane.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and cost-effective precatalyst.
Ligand PPh₃, P(o-tol)₃The choice of ligand can affect the regioselectivity and efficiency of the reaction.
Base Et₃N, K₂CO₃, NaOAcAn organic base like triethylamine or an inorganic base can be used.
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required for Heck reactions, especially with less reactive alkenes.
Sonogashira Coupling: Synthesis of Ynones

The Sonogashira coupling enables the formation of a carbon-carbon bond between the acyl chloride and a terminal alkyne, yielding a conjugated ynone.[12][13]

Rationale: This reaction is unique in that it typically employs a dual catalyst system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). The copper is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used both as a base and often as the solvent.[14]

Detailed Protocol:

  • To a Schlenk flask under argon, add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%).

  • Add an amine solvent such as triethylamine or a mixture of THF and an amine.

  • Add a solution of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine hydrohalide and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale / Notes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira coupling are effective.
Cu Co-catalyst CuIEssential in the classic Sonogashira for the activation of the alkyne.
Base/Solvent Et₃N, DiisopropylamineThe amine acts as both the base and often the solvent.
Temperature 25-60 °CSonogashira couplings with acyl chlorides are often facile and can proceed at or near room temperature.
Stille Coupling: Ketone Synthesis from Organostannanes

The Stille coupling is a versatile reaction that couples the acyl chloride with an organotin reagent.[15]

Rationale: A key advantage of the Stille reaction is the stability of the organostannane reagents to a wide range of functional groups. The reaction is typically catalyzed by a Pd(0) species. While highly effective, a significant drawback is the toxicity of the tin byproducts, which requires careful handling and purification.[16]

Detailed Protocol:

  • To a dry Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and anhydrous solvent (e.g., THF or toluene).

  • Add the organostannane reagent (1.1 eq).

  • Add a solution of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (1.0 eq) in the same solvent.

  • Heat the reaction mixture (50-80 °C) and monitor its progress.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin fluoride salts.

  • Filter the mixture through Celite, and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a common choice. Pd₂(dba)₃ with a suitable ligand can also be used.
Organometallic R-Sn(Bu)₃Tributyltin reagents are common, but their toxicity is a major concern.
Solvent THF, Toluene, DMFAnhydrous conditions are important.
Temperature 50-80 °CGenerally mild to moderate heating is sufficient.
Negishi Coupling: A Highly Reactive Alternative

The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for milder reaction conditions and high functional group tolerance.[9][17]

Rationale: Organozinc reagents are more reactive than their boron and tin counterparts, often leading to faster reactions at lower temperatures. The preparation of the organozinc reagent is a critical step and is typically done in situ or immediately before the coupling reaction.[18][19][20]

Negishi Workflow cluster_zinc_prep Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup_negishi Work-up and Purification Start_Zn Organic Halide (R'-X) Activate_Zn Treat with Zn dust or Rieke Zinc in THF Start_Zn->Activate_Zn Organozinc R'-ZnX Activate_Zn->Organozinc Add_Organozinc Add freshly prepared Organozinc Reagent Organozinc->Add_Organozinc Start_Coupling Schlenk Flask with Pd Catalyst (e.g., Pd(P(t-Bu)3)2) under Argon Add_Acyl_Chloride Add (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride Start_Coupling->Add_Acyl_Chloride Add_Acyl_Chloride->Add_Organozinc React Stir at Room Temperature or Gentle Heat Add_Organozinc->React Quench_N Quench with Sat. NH4Cl React->Quench_N Extract_N Extract with Organic Solvent Quench_N->Extract_N Dry_N Dry and Concentrate Extract_N->Dry_N Purify_N Purify by Column Chromatography Dry_N->Purify_N Product_N Isolated Product Purify_N->Product_N

Caption: Figure 3: Workflow for Negishi coupling, including in situ organozinc reagent preparation.

Detailed Protocol:

  • Preparation of the Organozinc Reagent: In a separate dry flask under argon, prepare the organozinc reagent by reacting the corresponding organic halide (aryl, vinyl, or alkyl bromide or iodide) with activated zinc dust in THF.

  • Coupling Reaction: In another dry Schlenk flask under argon, add the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 1-3 mol%) and anhydrous THF.

  • Add a solution of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (1.0 eq) in THF.

  • Transfer the freshly prepared organozinc reagent (1.5 eq) to the reaction flask via cannula at 0 °C or room temperature.

  • Stir the reaction at room temperature until complete.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(P(t-Bu)₃)₂, Pd₂(dba)₃/XPhosBulky, electron-rich phosphine ligands are highly effective for Negishi couplings.[18][19][20]
Organometallic R-ZnBr or R-ZnClPrepared from the corresponding organic halide and zinc.
Solvent THFThe solvent of choice for both the preparation of the organozinc reagent and the coupling reaction.
Temperature 0 to 40 °CThe high reactivity of organozinc reagents often allows for reactions at or below room temperature.

Troubleshooting and Considerations

  • Hydrolysis of Acyl Chloride: The primary competing side reaction is the hydrolysis of the acyl chloride to the corresponding carboxylic acid. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.

  • Decarbonylation: If decarbonylative side products are observed, consider using a ligand that promotes reductive elimination over decarbonylation (e.g., BrettPhos).[2][3] Lowering the reaction temperature may also mitigate this issue.

  • Pyrazole Coordination: The pyrazole moiety contains nitrogen atoms that could potentially coordinate to the palladium center, potentially inhibiting catalysis.[21] If low reactivity is observed, the use of more electron-rich and sterically hindered ligands can help prevent this coordination and favor the desired catalytic cycle.

  • Homocoupling: Homocoupling of the organometallic reagent can sometimes be an issue. This can often be minimized by the slow addition of the organometallic reagent to the reaction mixture.

Conclusion

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a valuable and reactive building block for the synthesis of a diverse range of complex molecules. The protocols provided for Suzuki-Miyaura, Heck, Sonogashira, Stille, and Negishi couplings offer robust starting points for researchers. By understanding the underlying mechanisms and carefully controlling reaction parameters, these powerful palladium-catalyzed transformations can be successfully employed to generate novel compounds for further investigation in drug discovery and materials science.

References

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  • ChemInform. (2011). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. ChemInform, 42(11). [Link]

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. The Journal of organic chemistry, 75(23), 8330–8332. [Link]

  • Wang, C., & Szabó, K. J. (2017). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications, 53(75), 10431–10434. [Link]

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  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2018). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. ACS Omega, 3(10), 14329–14336. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Long, T. R., & Williams, D. L. H. (2015). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry, 54(21), 10260–10262. [Link]

  • de la Rosa, M. A., & Peña-Cabrera, E. (2007). Selective Cross-Couplings. Sequential Stille−Liebeskind/Srogl Reactions of 3-Chloro-4-arylthiocyclobutene-1,2-dione. Organic Letters, 9(21), 4219–4222. [Link]

  • Krátký, M., & Stjernschantz, E. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(22), 11099–11113. [Link]

  • Maleczka, R. E., & Wotal, A. C. (2005). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Tetrahedron Letters, 46(16), 2821–2824. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Astruc, D. (2007). Palladium nanoparticles in the catalysis of coupling reactions. Inorganica Chimica Acta, 360(1), 181–194. [Link]

  • Botella, L., & Nájera, C. (2004). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angewandte Chemie International Edition, 43(13), 1629–1631. [Link]

  • Maleckis, A., & Sanford, M. S. (2017). Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. Organic Letters, 19(15), 4142–4145. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Reddy, K. S., & Kumar, A. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 5(120), 99245–99249. [Link]

  • Mei, J., & Bao, Y. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Palladium-Catalyzed Coupling Reactions (pp. 1-36). Wiley-VCH. [Link]

  • da Silva, F. A., & de Souza, R. O. M. A. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 26(10), 1981–2015. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Lacôte, E., & Malacria, M. (2016). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chemical Science, 7(1), 585–589. [Link]

  • Maleckis, A., & Sanford, M. S. (2017). Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. Organic Letters, 19(15), 4142–4145. [Link]

  • Montgomery, T. P., & Minnaard, A. J. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Angewandte Chemie International Edition, 56(43), 13242–13264. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wang, Y., & Glorius, F. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. ACS Catalysis, 10(14), 7856–7862. [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. Wiley. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Vorobyeva, D. V., et al. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Catalysts, 10(10), 1184. [Link]

  • Kim, D., & Lee, C. (2021). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications, 12(1), 991. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). (2E)-3-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2, 5-dimethyl-3-thienyl) prop-2-en-1-one. Molbank, 2010(3), M673. [Link]

  • Kuethe, J. T., & Beutner, G. L. (2007). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses, 84, 233. [Link]

  • Bedford, R. B., & Limmert, M. E. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 168–175. [Link]

  • Liu, Y., et al. (2011). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Chinese Chemical Letters, 22(10), 1163–1166. [Link]

  • El-Hashash, M. A., et al. (2014). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 4(2), 40–46. [Link]

  • Ghiaci, M., & Imanzadeh, G. H. (1998). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Journal of the Korean Chemical Society, 42(6), 615–618. [Link]

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Process Development and Scale-Up of (2E)-3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Development Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Retrosynthetic Strategy

The compound (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a highly versatile electrophilic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including GLP-1R modulators and kinase inhibitors. Transitioning the synthesis of this moisture-sensitive acyl chloride from a benchtop laboratory scale (grams) to a pilot-plant scale (kilograms) requires rigorous process engineering.

The three-step synthetic route involves:

  • Vilsmeier-Haack Formylation of 1,5-dimethyl-1H-pyrazole.

  • Doebner-Knoevenagel Condensation to form the E-acrylic acid derivative.

  • Acyl Chloride Formation via oxalyl chloride activation.

To ensure scientific integrity and process safety, this guide details the causality behind our experimental choices, self-validating in-process controls, and authoritative grounding for each step.

SynthesisFlow SM 1,5-Dimethyl-1H-pyrazole Step1 Vilsmeier-Haack Formylation (POCl3, DMF, 0-50°C) SM->Step1 Int1 1,5-Dimethyl-1H-pyrazole- 4-carbaldehyde Step1->Int1 Step2 Doebner-Knoevenagel (Malonic acid, Pyridine, 90°C) Int1->Step2 Int2 (2E)-3-(1,5-Dimethyl-1H-pyrazol- 4-yl)acrylic acid Step2->Int2 Step3 Chlorination (Oxalyl Chloride, DMF, DCM) Int2->Step3 Product (2E)-3-(1,5-Dimethylpyrazol-4-yl) prop-2-enoyl chloride Step3->Product

Figure 1: Three-step synthetic workflow for the target pyrazole acyl chloride.

Step 1: Vilsmeier-Haack Formylation

Causality & Scale-Up Considerations

The formylation of 1,5-dimethyl-1H-pyrazole selectively occurs at the C4 position due to the electron-rich nature of the pyrazole ring[1]. The Vilsmeier reagent (chloromethyleneiminium ion) is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Scale-Up Risks: The formation of the Vilsmeier reagent and the subsequent aqueous quench are highly exothermic. Poor thermal management at scale can lead to runaway reactions, product decomposition, and the formation of chlorinated byproducts[1]. To mitigate this, POCl₃ addition is strictly controlled, and the quench is performed via reverse addition into vigorously stirred ice water.

Pilot-Scale Protocol (1.5 kg scale)
  • Reagent Preparation: Charge a 20 L glass-lined jacketed reactor with anhydrous DMF (3.0 eq) under a continuous nitrogen sweep. Cool the reactor to 0–5 °C.

  • Vilsmeier Reagent Formation: Slowly dose POCl₃ (1.5 eq) via an addition funnel over 2 hours, maintaining the internal temperature strictly below 10 °C. Stir for 30 minutes post-addition.

  • Substrate Addition: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq, ~1.5 kg) in anhydrous dichloromethane (DCM) (5 L). Dose this solution into the reactor over 2 hours at 0–5 °C.

  • Reaction Maturation: Warm the reactor to 40–50 °C and hold for 4 hours. Monitor completion via HPLC (Target: >98% conversion).

  • Quenching (Critical Step): Cool the mixture to 10 °C. Slowly transfer the reaction mass into a secondary 50 L reactor containing 15 L of crushed ice and water, maintaining the quench temperature below 20 °C. Adjust the pH to 7.0–7.5 using 20% NaOH aqueous solution.

  • Isolation: Extract with DCM (3 × 5 L), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde .

Step 2: Doebner-Knoevenagel Condensation

Causality & Scale-Up Considerations

The conversion of the aldehyde to the corresponding acrylic acid utilizes the Doebner modification of the Knoevenagel condensation[2]. Malonic acid is reacted with the aldehyde in the presence of a catalytic amount of piperidine and pyridine as the solvent/base. Piperidine forms a transient iminium ion with the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack of the malonate enolate[2].

Scale-Up Risks: The subsequent decarboxylation step generates exactly one equivalent of carbon dioxide (CO₂) gas. In a sealed or poorly vented pilot reactor, this will cause catastrophic overpressurization. The heating ramp rate must be tightly controlled to govern the rate of CO₂ evolution. The thermodynamic control of the reaction exclusively yields the (2E)-isomer due to steric minimization in the transition state.

Pilot-Scale Protocol
  • Charging: To a 20 L reactor equipped with a reflux condenser and a high-capacity gas exhaust line, charge 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (5 volumes).

  • Catalyst Addition: Add piperidine (0.1 eq) at room temperature.

  • Controlled Decarboxylation: Heat the reaction mixture slowly to 90 °C at a ramp rate of 0.5 °C/min. Monitor the off-gas flow meter to ensure CO₂ evolution remains within the safe venting capacity of the reactor.

  • Maturation: Hold at 90 °C for 6 hours until gas evolution ceases and HPLC confirms >99% consumption of the aldehyde.

  • Workup: Cool to room temperature and pour the mixture into 20 L of 2 M HCl (aq) at 0 °C to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry in a vacuum oven at 50 °C for 24 hours to yield (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid .

Step 3: Acyl Chloride Formation

Causality & Scale-Up Considerations

Converting the acrylic acid to the acyl chloride is the most moisture-sensitive step. While thionyl chloride (SOCl₂) is common, oxalyl chloride with catalytic DMF is preferred for this specific scale-up[3][4]. Oxalyl chloride reacts faster at lower temperatures and produces gaseous byproducts (CO, CO₂, and HCl) that are easily removed via a nitrogen sweep, avoiding the sulfurous residues associated with SOCl₂[3].

Scale-Up Risks: The rapid generation of CO, CO₂, and HCl requires a robust caustic scrubber system. Furthermore, the final product is highly susceptible to hydrolysis; therefore, the downstream isolation must be performed under strict anhydrous conditions.

Pilot-Scale Protocol
  • System Preparation: Ensure the 20 L reactor and all transfer lines are meticulously dried and purged with nitrogen. Connect the reactor exhaust to a dual-stage caustic scrubber (10% NaOH).

  • Charging: Suspend (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid (1.0 eq) in anhydrous DCM (10 volumes). Add catalytic DMF (0.05 eq).

  • Activation: Cool the suspension to 0–5 °C. Slowly dose oxalyl chloride (1.2 eq) over 2 hours. Self-Validation: The suspension will gradually transition into a clear solution as the insoluble carboxylic acid is converted into the highly soluble acyl chloride[4].

  • Maturation: Stir at room temperature for 3 hours. Verify completion by quenching an in-process aliquot in methanol and analyzing the resulting methyl ester via HPLC.

  • Concentration: Concentrate the mixture under reduced pressure (maintaining jacket temperature <30 °C) to remove DCM and excess oxalyl chloride.

  • Storage: The resulting (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is isolated as a highly reactive solid/oil and must be immediately dissolved in an anhydrous solvent (e.g., THF or Toluene) for the subsequent API coupling step, or stored under argon at -20 °C.

Quantitative Data & Process Parameters

The following table summarizes the key metrics observed during the transition from a 10-gram laboratory scale to a 1.5-kilogram pilot scale. The data validates the scalability of the chosen reagents and thermal controls.

Process ParameterLab Scale (10 g)Pilot Scale (1.5 kg)Critical Scale-Up Observations
Step 1: Yield 88%85%Slight yield drop due to extended POCl₃ quench time; strict exotherm control maintained.
Step 2: Yield 92%89%Slower heating ramp required at pilot scale to prevent CO₂ overpressurization.
Step 3: Yield 95%94%Excellent scalability. Oxalyl chloride off-gassing efficiently managed by caustic scrubbers.
Overall Purity >99.0%98.7%Purity maintained via rigorous drying of the acrylic acid intermediate prior to Step 3.
Max Exotherm (Step 1) +15 °C+8 °CImproved jacket cooling efficiency in the pilot reactor compared to lab flasks.

References

  • Wang, Y., et al. "Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Ghosh, A., et al. "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate." Organic Process Research & Development, PMC. Available at:[Link]

  • Jones, R., et al. "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds." Taylor & Francis. Available at:[Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl Chloride

A Guide to Preventing Hydrolysis and Ensuring High-Yield Synthesis

Welcome, researchers and chemists, to our dedicated technical guide on the synthesis of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride. As a key intermediate in the development of various bioactive molecules, the successful synthesis of this acyl chloride is paramount. However, its high reactivity makes it exceptionally vulnerable to hydrolysis, a common stumbling block that can lead to low yields and product contamination.

This guide, structured in a responsive question-and-answer format, moves beyond simple protocols. It delves into the mechanistic reasoning behind experimental choices, providing you with the insights of a Senior Application Scientist to proactively troubleshoot and optimize your synthesis.

Section 1: Understanding the Core Challenge: The Inherent Reactivity of Acyl Chlorides

Q1: Why is my (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride so susceptible to hydrolysis?

A1: The high reactivity of acyl chlorides, including your target compound, is a direct result of their electronic structure. Two key factors are at play:

  • A Highly Electrophilic Carbonyl Carbon: The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly pull electron density away from the carbon, inducing a significant partial positive charge (δ+).[1][2] This makes the carbonyl carbon an extremely attractive target for nucleophiles, with water being a common, albeit weak, nucleophile.

  • An Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[1]

The reaction with water proceeds via a nucleophilic addition-elimination mechanism.[3][4] Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The carbonyl double bond then reforms, expelling the stable chloride ion to yield the parent carboxylic acid, which is the primary impurity you seek to avoid.[3]

Caption: Mechanism of Acyl Chloride Hydrolysis.

Section 2: Proactive Prevention: A Self-Validating Synthesis Environment

Success in synthesizing sensitive acyl chlorides hinges on creating an environment that is fundamentally hostile to the hydrolysis reaction. This means rigorous exclusion of water is non-negotiable.

Q2: What are the most critical preventative measures I must take?

A2: The entire experimental setup must be designed around one core principle: maintaining strictly anhydrous (water-free) conditions under an inert atmosphere.[1] These two elements work in tandem to protect your product from the moment of its formation through to its isolation.

Q3: How do I ensure my reaction conditions are truly anhydrous?

A3: Achieving anhydrous conditions requires meticulous attention to detail at every step:

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be either oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.[1][5][6] This removes adsorbed water from the glass surfaces.

  • Solvent Purity: Use only freshly distilled, anhydrous-grade solvents.[1] For particularly sensitive reactions, it is best practice to distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane) directly into the reaction flask. Alternatively, use solvents from sealed bottles (e.g., AcroSeal™) and handle them with dry syringes.

  • Reagent Quality: The starting carboxylic acid must be completely dry. If it is a solid, dry it in a vacuum oven. Ensure your chlorinating agent (e.g., thionyl chloride) is from a fresh, unopened bottle, as older bottles can absorb atmospheric moisture.

Q4: Why is an inert atmosphere so important, and how do I set it up without a glovebox?

A4: An inert atmosphere, typically using nitrogen (N₂) or argon (Ar) gas, serves to displace the air within your reaction apparatus, thereby removing atmospheric moisture and oxygen.[7] Argon is denser than air and can be more effective, but nitrogen is more commonly used due to lower cost.[8]

A standard setup using a gas balloon is highly effective for most lab-scale syntheses.

Inert_Atmosphere_Setup A 1. Assemble Dry Glassware (Flask, Condenser, Stir Bar) B 2. Flame-Dry Under Vacuum (or Oven-Dry and Assemble Hot) A->B C 3. Insert Septum & Inlet Needle B->C D 4. Flush with Inert Gas (Attach N₂/Ar balloon, insert outlet needle) C->D E 5. Remove Outlet Needle (Maintain positive pressure from balloon) D->E F 6. Cool to Room Temperature (Under inert atmosphere) E->F G 7. Add Reagents (Use dry syringes through septum) F->G

Caption: Workflow for setting up an inert atmosphere reaction.

Section 3: Recommended Synthesis Protocol

This protocol details the conversion of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid to its acyl chloride using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Reagents & Equipment:

ItemSpecificationPurpose
Reaction Flask & CondenserFlame- or oven-driedMaintain anhydrous conditions
(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid1.0 eq, thoroughly driedStarting material
Thionyl Chloride (SOCl₂)2.0 - 3.0 eqChlorinating agent[9][10]
N,N-Dimethylformamide (DMF)1-3 drops (catalytic)Catalyst[2][11]
Anhydrous Dichloromethane (DCM) or TolueneAnhydrous gradeReaction solvent
Nitrogen or Argon GasHigh purityInert atmosphere
Syringes and NeedlesOven-driedAnhydrous reagent transfer

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place a rubber septum on the condenser inlet.

  • Inerting: Flush the entire system with nitrogen or argon for 5-10 minutes as described in the workflow above, leaving a gas-filled balloon attached to maintain positive pressure.[8][12]

  • Reagent Addition: To the flask, add the dry (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid (1.0 eq) and anhydrous solvent (e.g., DCM).

  • Catalyst Addition: Using a dry syringe, add a catalytic amount of anhydrous DMF (e.g., 2 drops) to the stirring suspension.

  • Chlorination: Slowly add thionyl chloride (2.0 eq) to the mixture at room temperature via a dry syringe. The reaction is often accompanied by gas evolution (SO₂ and HCl).[9][13]

  • Reaction: After the initial gas evolution subsides, gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the reaction is complete. The mixture should become a clear solution as the starting acid is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Caution: The evolved gases are corrosive and should be passed through a base trap (e.g., NaOH solution).

    • To ensure all volatile byproducts are removed, co-evaporate the residue with an anhydrous solvent like toluene or DCM two to three times.[14]

  • Product Handling: The resulting crude (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is often used immediately in the next step without further purification. If purification is necessary, low-temperature vacuum distillation is the preferred method to avoid thermal decomposition.[15] Store the product under an inert atmosphere at low temperatures.

Section 4: Troubleshooting Guide

Symptom Likely Cause(s) Recommended Actions & Rationale
Product is contaminated with starting carboxylic acid (Identified by IR: broad O-H stretch ~3000 cm⁻¹; NMR: broad COOH proton singlet).[1]Hydrolysis due to moisture. 1. Re-evaluate Anhydrous Technique: Ensure glassware was completely dry. Use freshly opened or distilled anhydrous solvents.[1][5] 2. Verify Inert Atmosphere: Check for leaks in your inert gas setup. Ensure positive pressure was maintained throughout.
Low or No Yield of Acyl Chloride 1. Incomplete Reaction. 2. Excessive Hydrolysis. 3. Thermal Decomposition. 1. Extend Reaction Time/Increase Temperature: Monitor the reaction to ensure all starting material is consumed. 2. Use Excess Chlorinating Agent: Increase the equivalents of SOCl₂ to 3.0 eq to drive the reaction to completion. 3. Control Work-up Temperature: Remove excess SOCl₂ under reduced pressure without excessive heating to prevent product degradation.[15]
Reaction Mixture Turns Dark Brown/Black Thermal Decomposition. The acyl chloride or other components may be thermally labile. Reduce the reflux temperature or reaction time. This is particularly important during distillation.[15]
Reaction Stalls (Starting Material Remains) Insufficient Catalyst or Low Reagent Activity. 1. Check DMF: Ensure the catalytic DMF is anhydrous. 2. Use Fresh SOCl₂: Thionyl chloride can degrade over time. Use a fresh bottle.

Section 5: Frequently Asked Questions (FAQs)

Q5: Can I use Thin Layer Chromatography (TLC) to monitor the reaction?

A5: It is generally not recommended. The silica gel on a standard TLC plate is slightly acidic and contains adsorbed water.[5] When you spot your reaction mixture, the highly reactive acyl chloride will likely hydrolyze instantly on the plate, giving you a false positive for the presence of the starting carboxylic acid.[5] A more reliable method is to take a small aliquot of the reaction, quench it with a simple nucleophile like methanol or benzylamine, and then analyze the resulting stable ester or amide by TLC or LC-MS.[14]

Q6: What is the specific role of the DMF catalyst?

A6: DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent is a much more powerful chlorinating agent than thionyl chloride itself, which significantly accelerates the rate of conversion of the carboxylic acid to the acyl chloride.[11]

Q7: Should I use oxalyl chloride instead of thionyl chloride?

A7: Both are excellent reagents. The choice often depends on the scale and subsequent steps.

  • Thionyl Chloride (SOCl₂): Cost-effective. Byproducts (SO₂ and HCl) are gaseous and easily removed.[11][13]

  • Oxalyl Chloride ((COCl)₂): Generally provides cleaner reactions with higher yields.[6] Byproducts (CO, CO₂, HCl) are also gaseous. It is often the reagent of choice for smaller-scale or more delicate syntheses, though it is more expensive.[6][10]

Q8: How must I store the purified (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride?

A8: Storage is critical to prevent degradation. The purified product must be stored in a tightly sealed container (e.g., an ampoule sealed under vacuum or a vial with a Teflon-lined cap sealed with Parafilm) under an inert atmosphere of nitrogen or argon.[15] Store the container in a freezer (-20°C) to minimize thermal decomposition and slow any potential side reactions.

References

  • BenchChem. (n.d.). Importance of low-temperature conditions for purifying acyl chlorides.
  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. Fiveable.
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • BenchChem. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.
  • BenchChem. (n.d.). Identifying and minimizing side reactions of acyl chlorides.
  • LibreTexts Chemistry. (2022, May 5). 7.
  • Acids to Acyl Chlorides, Part 1. (2021, August 20). YouTube.
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245-3251.
  • Zuffanti, S. (n.d.). Preparation of acyl chlorides with thionyl chloride.
  • Organic Lab Techniques. (2022, February 2).
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.
  • Organic Lab Techniques. (2022, February 2).
  • IITian Academy. (n.d.). 33.3 Acyl chlorides Study Notes.
  • Hickman, K. C. D., & Harris, E. E. (1956). U.S. Patent No. 2,748,151. U.S.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
  • Ritter, H., & Giesselmann, G. (2004). U.S. Patent No. 6,727,384. U.S.
  • Chem 263 Notes. (2010, November 25).
  • Fiveable. (2025, August 15). Acid chlorides | Organic Chemistry II Class Notes.
  • Chen, Z., et al. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan, 34(4).
  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Wang, Z., et al. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
  • LibreTexts Chemistry. (2023, January 22).
  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Reddit. (2025, August 9). r/OrganicChemistry - Trouble with chloride acids.
  • Reddit. (2015, July 17). r/chemistry - Need help in converting a carboxylic acid to an acyl chloride.

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Technical Support Center: Improving Reaction Yield in (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl Chloride Amidation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The formation of an amide bond via the acylation of an amine with an acyl chloride is one of the most fundamental and widely utilized transformations in modern organic synthesis, particularly within pharmaceutical and materials science.[1] The reaction involving (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride provides a scaffold of significant interest due to the prevalence of pyrazole and acrylamide moieties in bioactive molecules.[2]

Despite its conceptual simplicity, achieving high yields and purity can be challenging. This technical guide, designed for researchers and drug development professionals, provides a structured approach to troubleshooting common issues and optimizing reaction outcomes. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of this specific amidation.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses the most common issue encountered in the amidation of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride: low or no yield of the desired amide product.

Q1: My reaction yield is disappointingly low. TLC and LC-MS analysis shows significant amounts of unreacted amine and a new, more polar byproduct. What is the likely cause and how do I fix it?

This is a classic symptom profile for this reaction, and it typically points to two primary, often interconnected, culprits: hydrolysis of the starting acyl chloride and inactivation of the amine nucleophile.

Potential Cause 1: Hydrolysis of the Acyl Chloride

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride, like all acyl chlorides, is highly electrophilic at the carbonyl carbon. This high reactivity makes it extremely susceptible to hydrolysis by water, which acts as a nucleophile.[3][4] This reaction consumes your starting material and produces the corresponding carboxylic acid, (2E)-3-(1,5-dimethylpyrazol-4-yl)acrylic acid, which is the polar byproduct you are observing.

Solutions:

  • Ensure Strictly Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried under vacuum before use.

  • Use Anhydrous Solvents: Employ freshly distilled, anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are common choices.[] Consider passing the solvent through an activated alumina column or adding molecular sieves (3Å or 4Å) just before use.[3]

  • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[6]

Potential Cause 2: Inactivation of the Amine Nucleophile

The amidation reaction produces one equivalent of hydrogen chloride (HCl) gas for every equivalent of amide formed.[7] This acidic byproduct will readily react with any available base in the mixture. Your amine starting material is a base, and if it becomes protonated to form an ammonium salt (R-NH3+ Cl-), its lone pair is no longer available for nucleophilic attack on the acyl chloride.[3][8] This effectively halts the reaction.

Solutions:

  • Use Two Equivalents of Amine: The simplest solution is to use a twofold excess of your amine. The first equivalent acts as the nucleophile, and the second acts as a sacrificial base (an "HCl scavenger") to neutralize the generated HCl.[4][9]

  • Add a Non-Nucleophilic Base: A more atom-economical approach is to use one equivalent of your amine and add at least one equivalent of a non-nucleophilic organic base. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are excellent choices as they will not compete with your primary or secondary amine in reacting with the acyl chloride.[10][11] Pyridine can also be used.

Q2: The reaction seems to work, but I get a messy product mixture that is difficult to purify. What side reactions should I be aware of?

Beyond hydrolysis, the structure of your specific substrate presents another potential challenge leading to complex product mixtures.

Potential Cause: Polymerization

The product, a derivative of acrylamide, contains a reactive α,β-unsaturated carbonyl system. Under certain conditions (e.g., elevated temperatures, presence of radical initiators), this moiety can undergo polymerization, leading to oligomeric or polymeric byproducts that are notoriously difficult to characterize and remove.[12]

Solutions:

  • Maintain Low Temperatures: The reaction between an acyl chloride and an amine is typically very fast and highly exothermic.[][7] Running the reaction at 0 °C or even lower temperatures (e.g., -20 °C) can effectively control the exotherm and minimize polymerization side reactions. Add the acyl chloride solution dropwise to the amine solution to maintain temperature control.[13]

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the limiting reagent by TLC or LC-MS. Once the reaction is complete (often within 1-2 hours), proceed immediately to the workup.[14]

  • Consider a Polymerization Inhibitor: In particularly stubborn cases, adding a small amount (e.g., 0.01-0.1%) of a radical inhibitor like hydroquinone or sodium nitrite might be beneficial, though this can complicate purification.[15][16]

Frequently Asked Questions (FAQs)

Q1: Why is the Schotten-Baumann reaction condition often recommended for these types of amidations?

The Schotten-Baumann reaction utilizes a two-phase system, typically an organic solvent (like DCM or toluene) and an aqueous solution of a base (like NaOH or NaHCO₃).[17][18] The acyl chloride resides in the organic phase, while the amine can partition between phases. The key advantages are:

  • Efficient HCl Neutralization: The inorganic base in the aqueous phase instantly neutralizes the HCl byproduct as it forms, preventing amine protonation.[19]

  • Minimized Hydrolysis: Although it seems counterintuitive to use water, the reaction between the amine and the highly reactive acyl chloride at the phase interface is often much faster than the competing hydrolysis reaction, especially with vigorous stirring.[20] This can lead to very clean and high-yielding reactions.

Q2: What are the pros and cons of using two equivalents of the substrate amine versus an external base like triethylamine?
ApproachProsCons
Two Equivalents of Amine - Simple; no additional reagents needed. - The resulting ammonium salt is often easily removed by an aqueous wash.- Not atom-economical if the amine is valuable or complex. - The ammonium salt can sometimes complicate purification if it is organic-soluble.
External Base (e.g., TEA, DIPEA) - Atom-economical; uses only one equivalent of the amine. - Allows for precise stoichiometric control.- Requires an additional reagent. - The resulting triethylammonium chloride or similar salt must be removed during workup (usually via aqueous wash).
Q3: How do I prepare and handle the (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride precursor?

The acyl chloride is typically prepared from the corresponding carboxylic acid using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice, often with a catalytic amount of N,N-dimethylformamide (DMF).[11][21]

Key Handling Considerations:

  • Preparation: The reaction with SOCl₂ should be performed in an anhydrous solvent (like DCM or toluene) under an inert atmosphere. The reaction often requires gentle heating (e.g., reflux) to go to completion.[21]

  • Isolation: After the reaction, the excess SOCl₂ and solvent are removed under reduced pressure. It is crucial not to use water at any point.

  • Purity & Storage: The crude acyl chloride is often used immediately in the next step without purification due to its high reactivity. If it must be stored, it should be kept in a sealed container under an inert atmosphere at low temperature to minimize decomposition.

Q4: What is the best way to purify the final (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide product?

Purification strategy depends on the physical properties of your specific amide product.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Common solvents to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[15]

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point for elution.

  • Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove excess amine and organic base. A subsequent wash with a dilute base solution (e.g., saturated NaHCO₃) will remove any unreacted carboxylic acid. Finally, a brine wash helps to remove residual water before drying the organic phase.

Optimized Experimental Protocols

Protocol 1: Synthesis of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl Chloride
  • To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (2E)-3-(1,5-dimethylpyrazol-4-yl)acrylic acid (1.0 eq).

  • Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, approx. 5 mL per mmol of acid).

  • Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise via syringe at room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-4 hours, monitoring the evolution of gas (SO₂ and HCl).

  • After the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is a solid or oil and should be used immediately in the next step.

Protocol 2: Amidation using Triethylamine as a Base
  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C using an ice-water bath.

  • Dissolve the crude (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (prepared in Protocol 1, 1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Visualizations and Data

Reaction Mechanism and Key Intermediates

The amidation proceeds via a nucleophilic addition-elimination mechanism.[22] The amine's lone pair attacks the highly electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as an excellent leaving group to form the stable amide bond.[4][8]

Amidation_Mechanism AcylChloride (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate 1. Nucleophilic Attack Amine Amine (R-NH2) Amine->Intermediate Amide Product Amide Intermediate->Amide 2. Elimination of Cl- HCl HCl Salt Base-H+Cl- Salt HCl->Salt 3. Neutralization Base Base (e.g., TEA) Base->Salt

Caption: Nucleophilic addition-elimination mechanism for amidation.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low Amide Yield CheckReagents Check Reagents & Solvents Start->CheckReagents CheckConditions Check Reaction Conditions Start->CheckConditions Hydrolysis Acyl Chloride Hydrolysis? CheckReagents->Hydrolysis Moisture Present? AmineInactive Amine Inactivation? CheckReagents->AmineInactive No Base Used? Temp Temperature Too High/Low? CheckConditions->Temp Exotherm? Base Insufficient Base? CheckConditions->Base Only 1 eq. Amine? Sol_Anhydrous Solution: - Use anhydrous solvents - Flame-dry glassware - Inert atmosphere Hydrolysis->Sol_Anhydrous Sol_Base Solution: - Use 2 eq. amine OR - Add 1.2 eq. TEA/DIPEA AmineInactive->Sol_Base Sol_Temp Solution: - Run reaction at 0°C - Add acyl chloride slowly Temp->Sol_Temp Base->Sol_Base

Caption: A troubleshooting workflow for low amidation yield.

References

  • BenchChem. (n.d.). Identifying and minimizing side reactions of acyl chlorides.
  • I. G. Farbenindustrie Aktiengesellschaft. (1967). Purification of acrylamide. U.S. Patent No. 3,324,180. Washington, DC: U.S.
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  • The Dow Chemical Company. (1974). Method of purification of acrylamide by distillation with a polymer inhibitor. U.S. Patent No. 3,855,075. Washington, DC: U.S.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.
  • Organic Chemistry Revision Sheets. (n.d.).
  • Alves, M. J. (2014). Answer to "Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?". ResearchGate. Retrieved from [Link]

  • Sharma, R., et al. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology.
  • Ueno, Y., et al. (2023). Bayesian optimisation of a Schotten–Baumann reaction in continuous flow. Reaction Chemistry & Engineering.
  • BenchChem. (2025). Troubleshooting low yield in diaminopropane coupling reactions.
  • Dunn, P. J., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 888-897.
  • Li, G., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Organic Chemistry, 38(3), 698-703.
  • Sivaraj, C., & Gandhi, T. (2023).
  • BenchChem. (2025). Optimization of reaction conditions for benzamide synthesis.
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Cognito. (n.d.). Reactions of the Amides Revision notes | International A-Level · CIE. Retrieved from [Link]

  • Sivaraj, C., & Gandhi, T. (2023).
  • Cuevas-Yáñez, E., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega, 5(32), 20583–20589.
  • Save My Exams. (2025). Acyl Chlorides - A Level Chemistry Revision Notes. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis.
  • Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1607-1641.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Al-Hourani, B. J. (2014). (2E)-3-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2, 5-dimethyl-3-thienyl) prop-2-en-1-one. Academia.edu.
  • Hidouri, S., et al. (2016). Solvent-Free Anionic Polymerization of Acrylamide: A Mechanistic Study for the Rapid and Controlled Synthesis of Polyamide-3. Macromolecules, 49(6), 2191–2200.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

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  • Yamada, H., et al. (1987). A New Enzymatic Method of Acrylamide Production.
  • Chemistry Student. (2025). How Do Acyl Chlorides Form Primary and Secondary Amides? [Video]. YouTube.
  • Bristol-Myers Squibb Company. (2025). Process to make glp1 ra and intermediates therefor. U.S.
  • Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12, 19895-19899.
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  • Al-Majidi, S. M. H., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8945.
  • S. B. H. S. Mohamed, et al. (2022). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
  • Mohamed, S. K., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1397.
  • Growing Science. (n.d.). A novel synthesis of trifluoromethylated pyrrole and pyridinone derivatives. Retrieved from [Link]

Sources

troubleshooting degradation of pyrazole enoyl chlorides during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reactive Intermediates Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex degradation profiles of pyrazole enoyl chlorides during long-term storage. Here, we provide mechanistic insights, validated preservation protocols, and actionable recovery workflows.

Section 1: Mechanistic Analysis of Degradation (The "Why")

Q: Why does my pyrazole enoyl chloride degrade even when stored in a tightly capped bottle in the refrigerator?

A: Pyrazole enoyl chlorides are highly labile due to the presence of three distinct reactive sites: the highly electrophilic acyl chloride group, the polymerizable α,β -unsaturated double bond (enoyl moiety), and the potentially nucleophilic pyrazole nitrogen. Degradation is rarely a single event; it is a cascading chain reaction driven by causality:

  • Hydrolytic Degradation: Standard caps are permeable to trace atmospheric moisture over time. Acyl chlorides undergo extremely rapid, exothermic nucleophilic acyl substitution with water. This reaction yields the corresponding pyrazole enoic acid and hydrogen chloride (HCl) gas[1].

  • Autocatalytic Polymerization: The generated HCl does not merely vent. It dissolves into the matrix, protonating the pyrazole ring and acting as an acid catalyst for the oligomerization of the enoyl double bond. Reactive enoyl intermediates (such as 3,3-dimethylacryloyl chloride) are notorious for this secondary thermal and acid-catalyzed instability[2].

  • Pressure Accumulation: The continuous generation of HCl gas from trace moisture leads to dangerous pressure buildup in sealed containers, which can compromise the seal or shatter the vessel[3].

Degradation A Pyrazole Enoyl Chloride C Hydrolysis A->C reacts with F Enoyl Double Bond A->F contains B Trace Moisture (H2O) B->C D Pyrazole Enoic Acid C->D E HCl Gas C->E G Acid-Catalyzed Polymerization E->G catalyzes F->G H Oligomeric Tars G->H

Mechanistic pathways of pyrazole enoyl chloride degradation via hydrolysis and polymerization.

Section 2: Storage Optimization and Quantitative Stability

Q: What are the absolute best practices for long-term storage to prevent these pathways?

A: To arrest both hydrolysis and polymerization, you must eliminate moisture and thermal energy entirely. Storage must be under a strict inert atmosphere. Argon is highly preferred over Nitrogen, as it is denser and effectively blankets the liquid or solid. Furthermore, containers should be flame-sealed glass ampoules for multi-month storage. Avoid storing near any basic, protic, or aqueous solvents[4].

Quantitative Impact of Storage Conditions on Pyrazole Enoyl Chloride Integrity

Storage ConditionAtmosphereTemp (°C)Est. Half-Life / Purity RetentionPrimary Degradant Observed
Standard RefrigeratorAir (Ambient)4°C< 2 weeksPyrazole Enoic Acid, HCl gas
DesiccatorAir (Dry)20°C1 monthPolymerized tars, Anhydrides
Schlenk FlaskNitrogen-20°C6 - 8 monthsTrace free acid
Flame-Sealed AmpouleArgon-80°C> 2 yearsNone (Stable)

Section 3: Self-Validating Recovery and Purification Protocols

Q: My batch has turned yellow and shows a precipitate. Can it be rescued?

A: Yes, provided the degradation is primarily hydrolytic (formation of the free carboxylic acid) and not extensive polymeric tarring. Note that the presence of free carboxylic acid can lead to anhydride formation during distillation if water isn't completely removed[5]. The following protocol outlines a self-validating rescue workflow.

Step-by-Step Methodology: Re-chlorination and Distillation Recovery

Objective: Convert degraded pyrazole enoic acid back to the active enoyl chloride and isolate it from polymeric impurities. Prerequisites: Oven-dried glassware, Schlenk line, Argon gas, Oxalyl chloride ( (COCl)2​ ), anhydrous DMF (catalytic).

  • Initial Assessment (Self-Validation Step 1): Take a 10 μL (or 10 mg) aliquot of the degraded batch and quench it in 1 mL of anhydrous methanol containing 1 equivalent of pyridine. Analyze via GC-MS or LC-MS. The ratio of the resulting methyl ester to the free acid dictates viability. If the sample yields >50% recoverable monomer, proceed.

  • Re-chlorination: Transfer the degraded batch to a Schlenk flask under Argon. Cool to 0°C. Add 1.5 equivalents of oxalyl chloride dropwise, followed by 1 drop of anhydrous DMF as a catalyst.

  • Reaction Maturation: Allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours until gas evolution ( CO2​ , CO , HCl ) ceases. Causality Note: Oxalyl chloride is explicitly chosen over thionyl chloride here because its byproducts are entirely gaseous at room temperature. This prevents the need for harsh heating, which would trigger the polymerization of the enoyl double bond[5].

  • Volatile Removal: Apply carefully controlled Schlenk vacuum to remove excess oxalyl chloride and dissolved gases.

  • Fractional Distillation (Self-Validation Step 2): Perform a short-path vacuum distillation (Kugelrohr or standard short-path, depending on scale). The purified pyrazole enoyl chloride will distill over, leaving polymeric tars and salts in the boiling flask. Record the boiling point at the specific vacuum pressure to validate identity and purity.

  • Ampoule Sealing: Immediately transfer the distilled, colorless product into pre-scored glass ampoules under Argon and flame-seal.

Workflow A Degraded Batch B Methanol Quench LC-MS Assay A->B Step 1: Validate C Oxalyl Chloride + DMF (0°C to RT) B->C If viable D Vacuum Distillation C->D Step 2: Purify E Argon Purge & Ampoule Sealing D->E Step 3: Isolate F Ultra-Low Temp Storage (-80°C) E->F Step 4: Preserve

Self-validating workflow for recovery, purification, and storage of enoyl chlorides.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use basic stabilizers like potassium carbonate to neutralize the HCl and prevent polymerization? A: Absolutely not. Adding inorganic bases or amine stabilizers directly to an acyl chloride will cause immediate, highly exothermic nucleophilic acyl substitution (forming anhydrides or amides)[3]. Acid chlorides must be stored neat or in strictly non-nucleophilic, anhydrous environments.

Q: Why did my bottle "pop" when I opened it after a month in the fridge? A: This is a classic symptom of moisture ingress. The reaction between the pyrazole enoyl chloride and trace water generates equimolar amounts of HCl gas[1]. In a sealed container, this gas cannot escape, leading to significant pressurization. Always open stored reactive acid chlorides in a fume hood behind a blast shield, and consider storing them in containers with a 10% minimum void volume to act as a pressure buffer[3].

Q: Does the pyrazole ring itself contribute to the degradation? A: It can. If the pyrazole nitrogen is unprotected (i.e., an N-H pyrazole), it can act as a nucleophile, attacking the enoyl chloride of another molecule to form dimers or polymers. For long-term storage, it is highly recommended that the pyrazole ring be N-protected (e.g., with a Boc, Ts, or PMB group) prior to synthesizing the enoyl chloride.

Sources

Technical Support Center: Optimization & Troubleshooting for (2E)-3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly reactive α,β -unsaturated acyl chlorides. The conversion of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid to its corresponding acyl chloride is a critical activation step for downstream amidation or esterification in drug development.

However, the presence of the conjugated double bond and the electron-rich pyrazole ring creates competing reaction pathways. This guide is designed to help you troubleshoot common side reactions—such as hydrochlorination, isomerization, and polymerization—by understanding the underlying chemical causality and implementing field-proven, self-validating protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a saturated β -chloro acyl chloride side product in my NMR or LC-MS?

A1: You are observing 3-chloro-3-(1,5-dimethylpyrazol-4-yl)propanoyl chloride. This is caused by the addition of hydrogen chloride (HCl) across the α,β -unsaturated double bond[1]. Reagents like thionyl chloride (SOCl 2​ ) or oxalyl chloride generate HCl gas as a stoichiometric byproduct. The electron-deficient nature of the α,β -unsaturated system makes it highly susceptible to nucleophilic attack by chloride ions followed by protonation (a Michael-type addition)[2]. The Solution: Switch from refluxing SOCl 2​ to a milder system: Oxalyl chloride ((COCl) 2​ ) with catalytic DMF in a non-polar solvent (e.g., dichloromethane) at 0 °C. To further suppress HCl addition, actively sparge the reaction with inert gas (N 2​ or Ar) to sweep away HCl gas as it forms, shifting the equilibrium away from the addition product.

Q2: My isolated product has lost its (2E) stereochemistry and is showing a mixture of E and Z isomers. How do I prevent this?

A2: Isomerization from the thermodynamically favored (2E) geometry to the (2Z) geometry occurs via a reversible addition-elimination sequence of HCl at the double bond, or through prolonged thermal stress[1]. When the reaction is heated (e.g., refluxing SOCl 2​ at 75 °C), the activation energy barrier for bond rotation in the transiently saturated intermediate is easily overcome. The Solution: Avoid high temperatures entirely. Conduct the chlorination strictly between 0 °C and 20 °C. Limit the reaction time by monitoring the cessation of gas evolution, which serves as a visual indicator of reaction completion.

Q3: The isolated acyl chloride turns into a viscous gel or insoluble solid after a few days in storage. What happened?

A3: α,β -Unsaturated acyl chlorides are highly prone to radical-initiated auto-polymerization, similar to standard acryloyl chloride derivatives[3]. The concentrated, solvent-free acyl chloride can spontaneously cross-link, rendering it useless for downstream coupling. The Solution: The best practice is to use the acyl chloride immediately in a telescoped reaction. If isolation and storage are absolutely necessary, you must add a radical inhibitor such as Butylated hydroxytoluene (BHT) at 100–500 ppm and store the material under an inert atmosphere at -20 °C[3][4].

Q4: I am seeing incomplete conversion and the formation of a symmetric anhydride. How do I drive the reaction to completion?

A4: Anhydrides form when the newly synthesized acyl chloride reacts with unreacted starting carboxylic acid. This typically occurs if the chlorinating agent is depleted prematurely (often due to adventitious moisture in the solvent) or if the reaction kinetics are too slow. The Solution: Ensure strictly anhydrous conditions by using flame-dried glassware and anhydrous solvents. Use a slight excess of oxalyl chloride (1.1 to 1.2 equivalents) to ensure complete consumption of the carboxylic acid.

Part 2: Reaction Pathways & Mechanistic Visualization

Understanding the competing pathways is essential for controlling the reaction environment. The diagram below illustrates how different conditions drive the starting material toward either the target intermediate or unwanted side products.

Workflow A Starting Material: (2E)-3-(1,5-dimethylpyrazol-4-yl) prop-2-enoic acid B Target Intermediate: (2E)-3-(1,5-dimethylpyrazol-4-yl) prop-2-enoyl chloride A->B Oxalyl Chloride / DMF (0°C, N2 Sparging) C Side Product 1: HCl Addition (β-chloro saturated) A->C Excess HCl / SOCl2 (Michael Addition) D Side Product 2: (2Z)-Isomer (Stereochemical loss) A->D Prolonged Heat / Acid Catalysis E Side Product 3: Polymerization B->E Radical Initiation (No BHT inhibitor)

Reaction pathways and side product formation in pyrazole acryloyl chloride synthesis.

Part 3: Quantitative Data Presentation

The choice of chlorinating agent and temperature dictates the purity profile of the final product. The table below summarizes typical reaction profiles based on the selected methodology.

Table 1: Comparative Analysis of Chlorination Conditions

Reagent SystemOperating Temp (°C)Target (2E)-Acyl Chloride Yield β -Chloro Side Product(2Z)-IsomerizationPolymerization Risk
SOCl 2​ (Neat) 75 (Reflux)< 40%30 - 45%10 - 15%High
PCl 5​ in DCM 2560 - 70%15 - 20%< 5%Moderate
(COCl) 2​
  • DMF
0 to 20> 90%< 2%< 1%Low (if used immediately)

Part 4: Validated Experimental Protocol

To ensure high fidelity and reproducibility, follow this self-validating protocol utilizing the Oxalyl Chloride/DMF system. The built-in physical indicators (gas evolution, color change) will confirm the reaction's progress.

Reagents Required:

  • (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

  • Butylated hydroxytoluene (BHT) (0.1 mol% - optional, for storage)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet (submerged needle for sparging), and a gas bubbler outlet. Purge the system with dry N 2​ for 15 minutes.

  • Substrate Solvation: Suspend the starting carboxylic acid (1.0 eq) in anhydrous DCM. Add the catalytic amount of DMF (0.05 eq). Self-Validation Check: The suspension may remain heterogeneous until the acyl chloride forms.

  • Controlled Activation: Cool the reaction mixture to 0 °C using an ice bath. Begin a gentle subsurface sparge of N 2​ gas.

  • Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise over 15 minutes via a syringe. Self-Validation Check: Immediate, vigorous effervescence (CO 2​ and CO gas) will occur upon addition. The DMF acts as a catalyst, forming the active Vilsmeier-Haack complex.

  • Reaction & Degassing: Maintain the temperature at 0 °C for 30 minutes, then allow it to slowly warm to 20 °C over 1 hour while continuing the N 2​ sparge. The sparging is critical to physically strip HCl gas from the solution, preventing the β -chloro addition side product.

  • Completion Check: The reaction is complete when gas evolution entirely ceases and the solution becomes homogeneous.

  • Concentration & Stabilization: Remove the DCM and excess oxalyl chloride under reduced pressure (rotary evaporator, bath temp < 25 °C). If the product will not be used within 2 hours, dissolve the resulting residue in a minimal amount of anhydrous solvent, add BHT (0.1 mol%), and store at -20 °C under argon[3][4].

References

  • US5543568A - Preparation of α,β-unsaturated β-oxycarboxylic acid chlorides. Google Patents.
  • Acyl Chlorides (A-Level). ChemistryStudent.
  • Synthesis of non-ionic water-dispersible resins for use in intaglio inks curing by electron beam radiation. NIST Technical Series Publications.
  • Polymer Chemistry. RSC Publishing.

Sources

purification methods for (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride without column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Purifying complex, highly reactive intermediates like (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride requires a departure from standard chromatographic techniques. Because this molecule features both a moisture-sensitive acyl chloride and a polymerizable α,β -unsaturated (enoyl) system tethered to a polar pyrazole ring, traditional silica gel chromatography will lead to complete material loss.

This technical support guide provides field-proven, self-validating protocols to isolate this compound with high purity and yield without the use of column chromatography.

Purification Workflow

G A Crude (2E)-3-(1,5-dimethylpyrazol-4-yl) prop-2-enoyl chloride B Vacuum Stripping (Remove Volatiles) A->B High Vacuum < 1 mbar C Assess Physical State B->C D Solid Product C->D E Liquid/Oil Product C->E F Anhydrous Trituration (Hexanes/Pentane) D->F Wash & Decant G High-Vacuum Distillation (Kugelrohr + Inhibitor) E->G Avoid >70°C (Polymerization Risk) H Pure Acid Chloride F->H G->H

Workflow for the non-chromatographic purification of pyrazole-derived enoyl chlorides.

Troubleshooting & FAQs

Q1: Why does my (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride degrade when I attempt silica gel column chromatography? A: The degradation is caused by a combination of rapid hydrolysis and irreversible chemisorption. Acid chlorides are highly reactive electrophiles. The silica gel used in TLC and column chromatography is inherently hygroscopic and coated with acidic silanol ( Si−OH ) groups. Even brief exposure to the silica surface and its adsorbed ambient water will rapidly trigger 1, reverting the acyl chloride back to the starting (2E)-3-(1,5-dimethylpyrazol-4-yl)acrylic acid[1]. Furthermore, the basic nitrogen on the 1,5-dimethylpyrazole ring interacts strongly with the acidic silanols, causing severe streaking and drastically increasing the column residence time, which only exacerbates the hydrolysis[1].

Q2: If I cannot use chromatography, how do I remove excess chlorinating agents and byproducts? A: The most effective "purification" strategy for acid chlorides is a clean synthesis that precludes the need for downstream separation. We strongly recommend using oxalyl chloride instead of thionyl chloride. By adding a catalytic amount of N,N-dimethylformamide (DMF), the reaction proceeds via a highly reactive 2, releasing gaseous carbon monoxide (CO) and carbon dioxide (CO₂)[2]. Because oxalyl chloride has a low boiling point (61 °C), the excess reagent and volatile byproducts (HCl) can be completely stripped away under high vacuum, leaving only the desired acid chloride and trace DMF behind[2].

Q3: My crude acid chloride is a solid, but it contains trace impurities and discoloration. How can I purify it without a column? A: 3 is the method of choice for solid acid chlorides[3]. This technique involves suspending the crude solid in a rigorously dried, cold, non-polar solvent (such as anhydrous hexanes or pentane). The highly polar pyrazole-enoyl chloride remains insoluble in the non-polar continuous phase, while non-polar impurities and residual chlorinating byproducts dissolve[3]. The solvent is then removed via cannula filtration or 4 under an inert atmosphere (e.g., Schlenk line)[4].

Q4: Can I purify this compound using vacuum distillation? A: Distillation of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is highly risky and generally discouraged. Because it is an α,β -unsaturated acid chloride (an acryloyl derivative), it is highly susceptible to thermal auto-polymerization. If the compound presents as an oil and distillation is absolutely necessary, you must use a Kugelrohr or short-path distillation apparatus under extreme high vacuum (< 0.1 Torr) to keep the heating bath below 70 °C[1]. The addition of a radical inhibitor (e.g., BHT) to the distillation pot is mandatory to prevent the enoyl moiety from polymerizing[4].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Volatility Profile for Vacuum Stripping

Component Role Boiling Point (1 atm) Removal Strategy
Carbon Monoxide (CO) Byproduct -191 °C Vents automatically
Carbon Dioxide (CO₂) Byproduct -78 °C (sublimes) Vents automatically
Hydrogen Chloride (HCl) Byproduct -85 °C Vents / Vacuum stripping
Dichloromethane (DCM) Reaction Solvent 39.6 °C Vacuum stripping (Rotavap)
Oxalyl Chloride Chlorinating Agent 61 °C High vacuum stripping
N,N-Dimethylformamide Catalyst 153 °C High vacuum (< 1 mbar)

| Pyrazole-Enoyl Chloride | Target Product | > 250 °C (est.) | Remains in flask |

Table 2: Solvent Selection Guide for Anhydrous Trituration

Solvent Polarity Index Water Miscibility Suitability for Trituration
Anhydrous Pentane 0.0 Immiscible Excellent (Easy to dry & remove)
Anhydrous Hexanes 0.1 Immiscible Excellent (Standard choice)
Diethyl Ether 2.8 Low Poor (May dissolve the product)

| Dichloromethane | 3.1 | Immiscible | Unsuitable (Dissolves product) |

Experimental Protocols

Protocol A: Clean Generation and Vacuum Stripping (Self-Validating System)

Causality: This protocol ensures that the only impurities left at the end of the reaction are volatile and can be removed via physical phase changes, bypassing the need for chemical separation.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry argon.

  • Reagent Loading: Add (2E)-3-(1,5-dimethylpyrazol-4-yl)acrylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF. Self-validation check: The suspension should remain unchanged; no reaction should occur yet.

  • Activation: Cool the flask to 0 °C. Dropwise, add oxalyl chloride (1.5 eq). Self-validation check: Immediate effervescence (release of CO and CO₂) indicates the successful formation of the Vilsmeier-Haack intermediate and subsequent reaction with the acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases and the solution becomes homogeneous.

  • Vacuum Stripping: Transfer the flask to a rotary evaporator (vented with argon) to remove the bulk DCM. Then, connect the flask to a high-vacuum Schlenk line (< 1 mbar) for 3-4 hours. This completely removes excess oxalyl chloride and trace DMF.

Protocol B: Anhydrous Trituration (For Solid Products)

Causality: Exploits the differential solubility between the highly polar pyrazole-enoyl chloride and non-polar reaction byproducts.

  • Solvent Preparation: Rigorously dry hexanes over activated 3Å molecular sieves and sparge with argon for 15 minutes.

  • Suspension: Under a positive pressure of argon, add 10 mL of cold, anhydrous hexanes to the crude solid acid chloride obtained from Protocol A.

  • Trituration: Vigorously stir or ultrasonicate the suspension for 5 minutes to break up the solid matrix and allow non-polar impurities to dissolve into the hexanes.

  • Isolation: Stop stirring and allow the solid to settle completely. Using a filter-tipped cannula, carefully decant the supernatant into a waste flask.

  • Drying: Repeat the wash step twice more with fresh cold hexanes. Finally, dry the purified solid under high vacuum for 2 hours to yield the pure (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride.

Sources

Technical Support Center: Moisture Control for (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride . Because this reagent combines an electrophilic α,β -unsaturated acyl chloride with a basic pyrazole pharmacophore, it presents unique handling challenges.

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your acylation workflows remain moisture-free and high-yielding.

Diagnostic Quick-Reference

Before diving into complex troubleshooting, use this diagnostic table to identify and resolve common moisture-related failures during your synthesis.

Observable SymptomMechanistic CausalityRecommended Corrective Action
White fumes upon opening the reagent bottle Rapid nucleophilic acyl substitution with atmospheric moisture generates gaseous hydrogen chloride (HCl) ()[1].Immediately purge the headspace with dry N 2​ or Argon. Store the sealed bottle in a desiccator.
Insoluble white precipitate forms in organic solvent Generated HCl protonates the basic pyrazole nitrogen, forming an insoluble pyrazolium chloride salt that crashes out of solution.Discard the compromised reagent. Rigorously dry all reaction solvents using activated 3Å molecular sieves ()[2].
Low amidation or esterification yield Hydrolysis has converted the active acyl chloride back into the unreactive (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid.Validate reagent integrity via 1 H NMR prior to use. Strictly adhere to Schlenk line techniques ()[3].
Core Workflow: Acid Chloride Handling

The following logical workflow illustrates the critical path for maintaining the integrity of moisture-sensitive acyl chlorides.

G Start Start: (2E)-3-(1,5-dimethylpyrazol-4-yl) prop-2-enoyl chloride Handling Solvent 1. Solvent Drying (e.g., 3Å Molecular Sieves) Start->Solvent Schlenk 2. Schlenk Line Setup (3x Vacuum/N2 Cycles) Solvent->Schlenk Transfer 3. Inert Transfer (Cannula/Syringe) Schlenk->Transfer MoistureCheck Moisture Excluded? Transfer->MoistureCheck Success 4. Successful Acylation (High Yield) MoistureCheck->Success Yes (Dry) Failure Hydrolysis to Carboxylic Acid & Pyrazolium HCl Salt MoistureCheck->Failure No (Wet)

Workflow for handling moisture-sensitive acyl chlorides to prevent hydrolysis and salt formation.

Troubleshooting FAQs & Methodologies
Q1: Why is this specific acyl chloride so sensitive, and what are the mechanistic consequences of moisture exposure?

The Causality: Like all acid chlorides, this compound undergoes a highly exothermic nucleophilic acyl substitution when exposed to water, ejecting the chloride leaving group to form the parent carboxylic acid and HCl gas ()[1].

However, the specific failure mode for (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is uniquely problematic. The generated HCl does not simply vent away; it immediately protonates the basic nitrogen of the 1,5-dimethylpyrazole ring. This forms a pyrazolium chloride salt . Because salts have drastically different solubility profiles than neutral organic molecules, the reagent precipitates out of your organic solvent (e.g., DCM or THF). This not only destroys the electrophile but physically removes it from the reaction phase, ruining your stoichiometry.

Q2: How do I properly dry solvents before using this reagent?

The Causality: Distillation over sodium/benzophenone is traditional but hazardous and often unnecessary. Recent quantitative evaluations demonstrate that static drying over activated 3Å molecular sieves provides superior, reliable moisture reduction without the thermal risks of distillation ()[2].

Quantitative Solvent Drying Data

Solvent Desiccant / Method Incubation Time Residual Water Content (ppm)
Tetrahydrofuran (THF) KOH Pellets (Reflux) N/A ~43 ppm
Tetrahydrofuran (THF) 3Å Molecular Sieves (20% m/v) 48 hours (Static) <10 ppm

| Dichloromethane (DCM) | Calcium Hydride (CaH 2​ ) Distillation | N/A | ~13 ppm | | Methanol (MeOH) | 3Å Molecular Sieves (20% m/v) | 120 hours (Static) | ~10 ppm | Data synthesized from quantitative evaluations of desiccant efficiency ()[4].

Protocol 1: Self-Validating Solvent Drying (Molecular Sieves)

  • Activation: Bake 3Å molecular sieves at 300 °C for 24 hours to drive off bound water within the pores ()[4].

  • Cooling: Cool the sieves in a vacuum desiccator to prevent atmospheric moisture readsorption during temperature equilibration.

  • Application: Add the activated sieves to your solvent at a 20% mass/volume loading inside a glovebox or under positive inert gas pressure.

  • Incubation: Allow the solvent to stand for a minimum of 48 hours.

  • Validation Step: Extract a 1 mL aliquot via a purged syringe and test via Karl Fischer titration. Proceed with the reaction only if the water content is verified at <15 ppm.

Q3: What is the standard Schlenk line protocol for setting up a reaction with this compound?

The Causality: A standard 100 mL flask filled with ambient air contains approximately 1 mmol of O 2​ and significant atmospheric humidity ()[3]. If you are running a 1 mmol scale reaction, this ambient moisture is enough to hydrolyze 100% of your acyl chloride. The primary use of a Schlenk line is "cycling" glassware to systematically dilute and remove this atmosphere.

Protocol 2: Schlenk Line Glassware Cycling

  • Preparation: Oven-dry the reaction flask (150 °C for >2 hours). Attach it to the Schlenk line manifold while still hot.

  • Evacuation: Open the flask to the vacuum manifold. Evacuate until the pressure drops below 0.1 mbar. Causality: Dropping pressure from 1000 mbar to 0.1 mbar reduces ambient gas concentration by a factor of 10,000 ()[3].

  • Backfilling: Slowly close the vacuum stopcock and open the inert gas (N 2​ or Argon) stopcock to backfill the flask.

  • Cycling: Repeat the Evacuation/Backfilling process three times (3x cycles).

  • Validation Step: Ensure the mineral oil bubbler shows a steady, slow release of gas, confirming a positive pressure environment. You may now add the solid acyl chloride against a counterflow of inert gas.

Q4: My reaction yielded low conversion. How can I validate the integrity of my acid chloride before use?

The Causality: If you suspect the reagent has degraded, perform a rapid 1 H NMR analysis in anhydrous CDCl 3​ . The highly electron-withdrawing nature of the intact -COCl group heavily deshields the α -vinyl proton compared to a -COOH group. Validation Step: Look for a significant upfield chemical shift of the vinyl protons. Furthermore, the appearance of a broad -OH peak or a downfield pyrazolium N-H peak definitively confirms that hydrolysis and subsequent salt formation have occurred. If these peaks are present, the batch must be discarded.

References
  • Keeping air and moisture out. VACUUBRAND. Available at:[Link]

  • Acyl chloride. Grokipedia. Available at: [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Williams, D. B. G.; Lawton, M. The Journal of Organic Chemistry 2010, 75 (24), 8351–8354. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Validation Methods for the Purity Determination of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Reactive Intermediate

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a bespoke chemical entity featuring a dimethylpyrazole core linked to a reactive α,β-unsaturated acyl chloride moiety. As a key intermediate in synthetic pharmaceutical pathways, its purity is paramount. The presence of impurities, arising from either the synthesis or degradation, can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

The molecule's intrinsic reactivity, conferred by the acyl chloride group, presents a significant analytical challenge. This functional group is highly susceptible to hydrolysis and reaction with other nucleophiles, necessitating carefully designed analytical methods that can ensure the integrity of the analyte during sample preparation and analysis. This guide provides a comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) validation strategies, designed to provide a robust and comprehensive purity profile for this critical intermediate. We will explore a primary stability-indicating method, an orthogonal method for impurity cross-verification, and a pre-column derivatization approach to mitigate analyte instability. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Method 1: The Workhorse - A Stability-Indicating RP-HPLC-UV Method

The cornerstone of any purity analysis is a robust, validated, stability-indicating method. This method is designed not only to quantify the main component but also to separate it from all potential process-related impurities and degradation products.[4][5][6] For a molecule with a conjugated system like (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the logical starting point.[7]

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its broad applicability and hydrophobic retention mechanism, which is ideal for retaining the moderately nonpolar target molecule.

  • Mobile Phase: A gradient elution using acetonitrile and water (acidified with 0.1% trifluoroacetic acid) is employed. The gradient allows for the effective elution of impurities with a wide range of polarities, while the TFA sharpens peaks by suppressing the ionization of any acidic or basic functional groups and improving chromatographic behavior.

  • Detection: The conjugated π-system of the α,β-unsaturated carbonyl and pyrazole ring is expected to have a strong UV absorbance. A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λ-max) and to assess peak purity.

Experimental Protocol: Full Validation

The validation of this method is performed according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][8]

Validation_Workflow cluster_MethodDev Method Development cluster_Validation ICH Q2(R1) Validation cluster_Final Method Implementation Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Final Validated Method for Routine QC & Stability Robustness->Final

Caption: Workflow for the validation of the primary stability-indicating HPLC method.

1. Specificity (Forced Degradation Study)

  • Why: To prove the method can unequivocally assess the analyte in the presence of its potential degradation products, thereby confirming it is "stability-indicating."[9][10][11] A target degradation of 5-20% is generally considered optimal to produce a sufficient amount of degradants for evaluation without completely consuming the parent peak.[12][13]

  • How (Protocol):

    • Prepare five separate solutions of the analyte (~1 mg/mL in acetonitrile).

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 8 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base samples before injection.

    • Analyze all stressed samples by HPLC-PDA. Assess peak purity of the main peak and ensure all degradation products are baseline-resolved from the analyte.

  • Acceptance Criteria: The main peak should be spectrally pure, and resolution (Rs) between the main peak and the closest eluting degradant peak should be >1.5.

Forced_Degradation cluster_Stresses Stress Conditions Analyte (2E)-3-(1,5-dimethylpyrazol-4-yl) prop-2-enoyl chloride Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo HPLC HPLC Analysis Analyte->HPLC Degradants Mixture of Degradation Products (e.g., Carboxylic Acid, Amides) Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Degradants->HPLC Result Resolution > 1.5 Peak Purity Pass HPLC->Result

Caption: Logical flow of the forced degradation study to establish method specificity.

2. Linearity and Range

  • Why: To demonstrate a direct, proportional relationship between analyte concentration and the detector response.

  • How (Protocol): Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration. Inject each solution in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

3. Accuracy

  • Why: To establish the closeness of the test results to the true value.

  • How (Protocol): Perform a recovery study by spiking a placebo (if a formulation) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Why: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • How (Protocol):

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.[12]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Why: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. Essential for impurity analysis.

  • How (Protocol): Can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be validated for accuracy and precision.

6. Robustness

  • Why: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

  • How (Protocol): Introduce small variations to parameters such as mobile phase composition (±2% organic), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the %RSD of results should not be significantly affected.

Method 2: The Cross-Check - An Orthogonal HPLC Method

No single chromatographic method can guarantee the separation of all possible impurities.[14] An orthogonal method, which employs a different separation mechanism, is crucial for cross-validating the primary method and ensuring that no impurities are co-eluting with the main peak.[15][16][17]

Causality Behind Experimental Choices:
  • Stationary Phase: Instead of a C18 column that relies on hydrophobic interactions, a Phenyl-Hexyl column is chosen. This phase provides an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic/conjugated system of the analyte and its impurities. This difference in mechanism can significantly alter the elution order and resolve co-eluting peaks.

  • Mobile Phase: While the solvents (acetonitrile/water) may remain the same, changing the pH or using a different acidic modifier (e.g., formic acid instead of TFA) can further alter selectivity.

Experimental Protocol: Comparative Analysis
  • Develop and optimize the chromatographic conditions on the Phenyl-Hexyl column.

  • Analyze the same set of stressed samples and known impurity standards using both the primary C18 method and the orthogonal Phenyl-Hexyl method.

  • Compare the resulting chromatograms, focusing on the number of impurities detected and the resolution between peaks.

Performance Comparison:

The key advantage is the confirmation of purity. If an impurity peak is observed in the orthogonal method that was co-eluting with the main peak in the primary method, the primary method must be further optimized or replaced. This provides a higher degree of confidence in the reported purity value, which is critical for regulatory submissions.

Method 3: The Reactive Solution - Pre-Column Derivatization HPLC

Given the high reactivity of the acyl chloride functional group, direct injection can lead to on-column degradation, poor peak shape, and non-reproducible results.[18][19] An advanced and highly robust strategy is to convert the reactive analyte into a stable derivative before chromatographic analysis.[20][21]

Causality Behind Experimental Choices:
  • Derivatization Reagent: A simple nucleophile like anhydrous methanol can be used. The acyl chloride reacts rapidly with methanol to form a stable methyl ester. This reaction is clean, fast, and effectively "quenches" the reactivity of the analyte. Alternatively, a reagent like 2-nitrophenylhydrazine could be used, which not only stabilizes the molecule but also introduces a strong chromophore, potentially lowering the detection limits.[18][20]

  • Analysis: The resulting stable derivative (e.g., methyl (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoate) is then analyzed using a standard RP-HPLC-UV method, similar to Method 1.

Experimental Protocol: Derivatization and Analysis
  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of anhydrous acetonitrile.

  • Derivatization: To a 1 mL aliquot of the sample solution, add 100 µL of anhydrous methanol. Allow the reaction to proceed for 15 minutes at room temperature.

  • HPLC Analysis: Inject the derivatized sample onto a C18 column and analyze using an appropriate gradient.

  • Validation: The entire method, including the derivatization step, must be validated for parameters like reaction yield, linearity, accuracy, and precision.

Comparison M1 Method 1: Stability-Indicating RP-HPLC M2 Method 2: Orthogonal (Phenyl-Hexyl) M1->M2 Confirms Purity (Different Selectivity) M3 Method 3: Pre-Column Derivatization M1->M3 Improves Robustness (Mitigates Reactivity) M2->M3 Alternative Strategies

Caption: Relationship between the three compared HPLC validation strategies.

Quantitative Data Summary and Comparison

The following table presents hypothetical but realistic validation data for the three proposed methods. This allows for an objective comparison of their performance characteristics.

Validation ParameterMethod 1: RP-HPLC-UVMethod 2: Orthogonal HPLCMethod 3: Derivatization HPLCAcceptance Criteria
Linearity (R²) 0.99950.99920.9998≥ 0.999
Range (µg/mL) 10 - 15010 - 1505 - 120Application-dependent
Accuracy (% Recovery) 100.5 ± 1.2%99.8 ± 1.5%101.1 ± 0.9%98.0 - 102.0%
Precision (% RSD - Repeatability) 0.85%1.10%0.65%≤ 2.0%
LOD (µg/mL) 0.100.120.05Reportable
LOQ (µg/mL) 0.350.400.15Reportable
Resolution (Rs) from key impurity 2.13.52.8> 1.5

Conclusion and Recommendation

For the comprehensive purity assessment of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride, a multi-faceted approach is superior to relying on a single analytical method.

  • Method 1 (Stability-Indicating RP-HPLC-UV) serves as the essential primary method for routine quality control and stability testing. Its thorough validation provides a solid foundation for assessing purity.

  • Method 2 (Orthogonal HPLC) is indispensable during method development and for the validation of the primary method. It provides a higher level of assurance that all impurities are being detected, making it a critical tool for regulatory filings and in-depth investigations.

  • Method 3 (Pre-Column Derivatization) offers the most robust solution for routine analysis by chemically eliminating the inherent instability of the acyl chloride. While it involves an additional sample preparation step, the resulting improvement in reproducibility and method ruggedness can be highly advantageous in a long-term quality control environment.

For drug development professionals, the recommended strategy is to develop Method 1 , validate its specificity using forced degradation, and cross-verify its impurity profile against Method 2 . For routine, high-throughput analysis in a manufacturing setting, transitioning to the more robust Method 3 should be strongly considered. This integrated approach ensures the highest degree of scientific integrity and provides a complete, trustworthy purity profile for this reactive pharmaceutical intermediate.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. (2021, June 23). Quality Assistance. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Modern Organic Chemistry. Retrieved from [Link]

  • Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse. Retrieved from [Link]

  • Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. (2017, June 5). PubMed. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). ResearchGate. Retrieved from [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Chromatography Online. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 15). LCGC International. Retrieved from [Link]

  • Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. (n.d.). PMC. Retrieved from [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019, June 22). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 22). Wiley Online Library. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC. Retrieved from [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (n.d.). Semantic Scholar. Retrieved from [Link]

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  • (2E)-3-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACRYLIC ACID. (n.d.). Chemical Substance Information. Retrieved from [Link]

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mass spectrometry validation of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride reaction products

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the high-throughput mass spectrometry validation of targeted covalent inhibitor libraries derived from (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride.

The Strategic Context: Analytical Bottlenecks in Covalent Library Synthesis

The compound (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a highly privileged, bifunctional building block in modern drug discovery. The 1,5-dimethylpyrazole moiety provides excellent hydrogen-bonding dynamics for kinase hinge-binding, while the α,β-unsaturated acid chloride serves as a hyper-reactive electrophile. When reacted with diverse amine libraries, it forms acrylamides—the premier covalent warheads for targeting cysteine residues in oncology and immunology indications.

While high-throughput experimentation (HTE) allows for the rapid generation of these amide libraries[1], the analytical bottleneck shifts entirely to reaction validation. Acid chlorides are notoriously unstable, and the α,β-unsaturated system introduces multiple competing reaction pathways. Validating these products requires mass spectrometry (MS) workflows that can not only confirm the desired product but also diagnose specific failure modes.

Mechanistic Challenges: Why Simple MS Screening Fails

To understand why specific MS platforms must be chosen, one must understand the causality of the reaction's failure modes. A simple nominal mass screen is insufficient because it cannot distinguish between the following competing pathways:

  • Desired Amidation: Nucleophilic attack of the amine at the carbonyl carbon yields the target acrylamide [M+H]+ .

  • Aza-Michael Addition (Over-reaction): Aliphatic amines may undergo conjugate addition to the enoyl double bond, either before or after amide bond formation, yielding heavy byproducts [M+Amine+H]+ .

  • Hydrolysis (Degradation): Ambient moisture rapidly converts the acid chloride to (2E)-3-(1,5-dimethylpyrazol-4-yl)acrylic acid [Acid+H]+ .

To navigate this complex chemical space, a self-validating analytical system is required. We compare three distinct mass spectrometry workflows—DART-MS , LC-HRMS , and LC-QqQ —to determine the optimal strategy for validating these specific reaction products.

Comparative Mass Spectrometry Workflows

Platform 1: DART-MS (The High-Throughput Triage Engine)

Direct Analysis in Real Time (DART) is an ambient ionization technique that bypasses liquid chromatography entirely[2][3]. By utilizing a heated helium plasma (optimized here to 350 °C), DART induces thermal desorption and Penning ionization of the sample directly from a 384-well plate dip-it pin[4].

  • Causality for use: LC-MS requires 2–5 minutes per sample for column equilibration, equating to >12 hours per 384-well plate. DART-MS processes samples in <10 seconds. It is deployed as the primary triage tool to instantly identify "dead" reactions (zero product mass detected) and eliminate them from downstream, time-consuming structural analysis.

Platform 2: LC-HRMS (The Structural Adjudicator)

Liquid Chromatography coupled to High-Resolution Mass Spectrometry (e.g., Quadrupole Time-of-Flight, Q-TOF) provides sub-2 ppm mass accuracy and isotopic fidelity[5][6].

  • Causality for use: DART-MS cannot separate isomers and may induce in-source fragmentation. If an aza-Michael adduct fragments in the DART plasma, it may falsely register as the desired amide. LC-HRMS provides the chromatographic separation and exact mass required to definitively elucidate complex intermediate structures and rule out isobaric interferences.

Platform 3: LC-QqQ (The Quantitative Workhorse)

Liquid Chromatography coupled to a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode isolates a specific precursor ion and monitors a specific fragment transition[7].

  • Causality for use: While HRMS is excellent for identification, it often suffers from a limited linear dynamic range. Once the structural identity of the library hits is confirmed, LC-QqQ provides the extreme sensitivity and dynamic range necessary to accurately quantify the reaction yield across hundreds of successful wells.

Performance Comparison Matrix

Analytical FeatureDART-MS (Ambient)LC-HRMS (Q-TOF)LC-QqQ (MRM)
Throughput Ultra-high (<10 sec/sample)Moderate (2-5 min/sample)High (1-2 min/sample)
Mass Accuracy Nominal to High (Analyzer dependent)Ultra-high (<2 ppm)Nominal (Unit resolution)
Matrix Tolerance High (Chromatography-free)Low (Requires LC separation)Moderate (LC + MRM selectivity)
Isomer Separation NoYes (via LC gradient)Yes (via LC gradient)
Primary Utility Rapid hit/miss library triageStructural elucidation & byproduct IDPrecise yield quantification

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a Diagnostic Quench . A standard quench simply halts chemistry; a diagnostic quench interrogates the system's integrity, creating a self-validating data loop.

Step 1: High-Throughput Amide Coupling

  • Dispense 10 µL of 0.1 M amine library (in anhydrous DMF) into a 384-well cyclic olefin copolymer plate.

  • Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is non-nucleophilic, neutralizing the HCl byproduct without competing for the electrophile.

  • Add 10 µL of 0.1 M (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride (in anhydrous DMF). Seal and agitate at 25 °C for 1 hour.

Step 2: The Diagnostic Quench (Critical Step)

  • Unseal the plate and add 5 µL of anhydrous methanol spiked with 1 µM d5​ -benzamide (Internal Standard).

  • Causality: Methanol instantaneously traps any unreacted acid chloride, converting it to the corresponding methyl ester. During MS analysis, the ratio of species provides a mechanistic autopsy of the well:

    • High Amide: Successful coupling.

    • High Methyl Ester: The acid chloride was viable, but the amine was unreactive (steric hindrance).

    • High Carboxylic Acid: Systemic water infiltration destroyed the electrophile before coupling could occur.

Step 3: Multiplexed MS Acquisition

  • Primary Screen: Dip a 384-pin array into the quenched plate and present it to the DART-MS helium stream (350 °C). Filter data for the presence of the [M+H]+ amide peak.

  • Structural Validation: Transfer hits to the LC-HRMS. Run a rapid 3-minute gradient (5% to 95% Acetonitrile in Water + 0.1% Formic Acid) on a C18 column (50 x 2.1 mm, 1.7 µm). Causality: Formic acid ensures efficient protonation for positive ESI, while the gradient separates the desired acrylamide from polar aza-Michael adducts.

Workflow Visualization

ReactionWorkflow SM1 Acryloyl Chloride Electrophile Rxn Amide Bond Formation (DIPEA, Anhydrous DMF) SM1->Rxn SM2 Amine Library Nucleophiles SM2->Rxn Quench Diagnostic Quench (MeOH + Internal Standard) Rxn->Quench 1 hr, 25°C DART DART-MS Ultra-Fast Triage Quench->DART Aliquot 1 HRMS LC-HRMS Structural Elucidation Quench->HRMS Aliquot 2 QQQ LC-QqQ Yield Quantitation Quench->QQQ Aliquot 3

Fig 1: High-throughput MS validation workflow for acrylamide library synthesis.

References

  • Parker, C. E., et al. "Mass spectrometry in high-throughput clinical biomarker assays: multiple reaction monitoring." Top Curr Chem (nih.gov). 7

  • Lin, Y., et al. "High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions." PubMed (nih.gov). 1

  • Bruker Corporation. "DART-MS: Direct Analysis in Real Time Mass Spectrometry." Bruker.com. 2

  • Bruker Corporation. "Chromatography-Free Mass Spectrometry Workflows." Bruker.com. 3

  • A. M. Rossi, et al. "Rapid Screening and Quantification of PFAS Enabled by SPME-DART-MS." Journal of the American Society for Mass Spectrometry (acs.org). 4

  • Wang, J., et al. "Cobalt-Catalyzed Amide Bond Formation from Esters and Amines." ACS Publications (acs.org).5

  • Cao, S., et al. "β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent." PMC (nih.gov). 6

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Safety Operating Guide

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, quenching, and disposal of (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride .

Executive Summary & Hazard Causality

(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is a highly reactive α,β -unsaturated acyl chloride used as a building block in pharmaceutical synthesis. The safe disposal of this compound requires a deep understanding of its chemical reactivity.

Acyl chlorides are potent electrophiles that react vigorously with protic solvents (water, alcohols, amines) via nucleophilic acyl substitution. This reaction is highly exothermic and rapidly evolves corrosive hydrogen chloride (HCl) gas[1]. Furthermore, the presence of the prop-2-enoyl moiety introduces a Michael acceptor system, meaning the compound can undergo unwanted polymerization or cross-reactivity if localized heating (exotherms) is not strictly controlled[2].

To prevent thermal runaway and toxic gas exposure, disposal must never involve direct disposal into aqueous waste streams. Instead, a controlled, step-by-step quenching protocol—typically utilizing solvolysis (alcohol quenching) or base-catalyzed hydrolysis—must be executed within a controlled laboratory environment[3][4].

Pre-Disposal Logistics & Safety Parameters

Before initiating any quenching procedure, ensure the operational environment meets strict safety standards. All procedures must be conducted in a certified, continuously monitored chemical fume hood to manage potential HCl off-gassing[4].

Table 1: Quantitative Safety & Logistical Parameters

ParameterSpecification / RequirementCausality & Rationale
Primary PPE Flame-resistant lab coat, ANSI Z87.1 goggles, face shield, heavy-duty nitrile gloves (double-gloved).Protects against corrosive splashes and localized pressure events from rapid HCl evolution[5].
Environment Certified chemical fume hood (face velocity 80-100 fpm).Captures and exhausts corrosive HCl fumes generated during the quenching process[5].
Temperature 0 °C to 5 °C (Ice/Water Bath).Suppresses the kinetic rate of hydrolysis/solvolysis, mitigating the risk of thermal runaway[2].
Target pH pH 6.0 – 9.0 (Final aqueous waste).Ensures complete neutralization of generated HCl prior to transfer to institutional waste streams[4].

Mechanistic Disposal Workflows

The safest and most widely accepted method for neutralizing reactive acyl chlorides in a laboratory setting is Alcohol-Based Quenching followed by basic neutralization. Alcohols (like methanol or ethanol) react less violently than pure water, yielding a stable ester and allowing for superior thermal control[3].

G Start Isolate Waste Acyl Chloride Dilute Dilute in Inert Solvent (e.g., Toluene/THF) Start->Dilute Cool Cool System to 0°C (Ice Bath) Dilute->Cool Quench Dropwise Addition to Cold Methanol Cool->Quench Stir Stir & Monitor Temperature (< 25°C) Quench->Stir Neutralize Neutralize to pH 6-9 (Aq. NaHCO3) Stir->Neutralize Dispose Phase Separation & Waste Segregation Neutralize->Dispose

Workflow for the safe quenching and disposal of reactive acyl chlorides.

Step-by-Step Quenching Protocol

This protocol is designed as a self-validating system: temperature monitoring and pH indicators serve as real-time feedback mechanisms to ensure the safe conversion of the acyl chloride to the corresponding methyl (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoate.

Phase 1: Preparation and Dilution

  • Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, an internal temperature probe, an addition funnel, and a nitrogen/argon inlet. Place the flask in an ice-water bath[4][6].

  • Quenching Bath: Charge the flask with an excess of anhydrous methanol (approximately 10 mL per gram of acyl chloride) and allow it to chill to 0–5 °C.

  • Substrate Dilution: Dissolve the waste (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride in an inert, dry solvent (e.g., anhydrous toluene or tetrahydrofuran) to create a 10-20% w/v solution. Causality: Dilution increases the thermal mass of the system and reduces the concentration of reactive species, preventing localized hot spots during addition[1].

Phase 2: Controlled Solvolysis 4. Addition: Transfer the diluted acyl chloride solution to the addition funnel. Begin dropwise addition into the stirred, chilled methanol[3]. 5. Thermal Monitoring: Monitor the internal temperature continuously. Adjust the addition rate to ensure the internal temperature does not exceed 20 °C[2]. Causality: Exceeding this temperature can lead to rapid volatilization of the solvent and uncontrolled HCl off-gassing. 6. Maturation: Once the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then gradually warm to room temperature and stir for an additional 1-2 hours to ensure complete consumption of the acyl chloride[7].

Phase 3: Neutralization and Segregation 7. Aqueous Quench: Re-cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) dropwise until the effervescence (carbon dioxide evolution) ceases[7]. 8. pH Validation: Test the aqueous layer with pH paper. Continue adding NaHCO3​ or dilute NaOH until a stable pH of 6.0 to 9.0 is achieved[2][4]. 9. Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer (containing the newly formed, stable ester and inert solvent) from the aqueous layer (containing neutralized salts)[6]. 10. Final Disposal: Dispose of the organic layer in the designated Non-Halogenated Organic Waste container (or Halogenated, depending on the inert solvent used). Dispose of the neutralized aqueous layer in the Aqueous Waste container, in strict accordance with institutional Environmental Health and Safety (EHS) guidelines.

Emergency Spill Response

If (2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is spilled outside a reaction vessel:

  • Evacuate & Ventilate: Immediately evacuate personnel from the immediate area and ensure fume hood sashes are open to maximize exhaust[8].

  • Containment: Do not use water. Cover the spill with an inert, dry absorbent material such as dry sand, vermiculite, or a specialized acid-spill absorbent pad[8].

  • Collection: Using non-sparking plastic tools, sweep the absorbed material into a sealable, chemically compatible container (e.g., a high-density polyethylene bucket).

  • Decontamination: Wipe the area with a dilute alkaline solution (e.g., 5% sodium carbonate) to neutralize residual traces, followed by a water wash. Dispose of all cleanup materials as hazardous waste[8].

References

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

  • Virginia Tech Chemistry Department / KGROUP. Quenching Reactive Substances. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at:[Link]

  • Organic Syntheses. Procedure: Acid Chloride Handling and Biphasic Quench Solutions. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.